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  • Product: 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid
  • CAS: 2227206-54-2

Core Science & Biosynthesis

Foundational

7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid CAS 2227206-54-2 properties

A Privileged Scaffold for Next-Generation Medicinal Chemistry Executive Summary 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid (CAS 2227206-54-2) is a highly specialized heterocyclic building block designed for advanced...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid (CAS 2227206-54-2) is a highly specialized heterocyclic building block designed for advanced drug discovery campaigns. Belonging to the benzofuran class—a "privileged structure" in medicinal chemistry—this molecule is distinguished by its specific halogenation pattern (4-fluoro, 7-bromo).

This substitution pattern is not arbitrary; it is engineered to address two critical challenges in lead optimization: metabolic stability (blocking oxidation at the electron-rich C4/C7 positions) and orthogonal reactivity (enabling sequential functionalization at the C5-acid and C7-bromide sites). It is frequently utilized in the synthesis of kinase inhibitors, PARP inhibitors, and GPCR modulators.

Chemical Profile & Physical Properties[1]

The following data aggregates calculated physicochemical descriptors essential for assessing drug-likeness and formulation requirements.

PropertyValueNotes
CAS Number 2227206-54-2Specific isomer identifier
Molecular Formula C₉H₄BrFO₃
Molecular Weight 259.03 g/mol Ideal for Fragment-Based Drug Design (FBDD)
Appearance Off-white to pale yellow solidCrystalline powder
Predicted LogP 2.65 ± 0.4Moderate lipophilicity; good membrane permeability
pKa (Acid) ~3.8 - 4.2Acidic COOH group; exists as anion at physiological pH
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (COOH, Furan O)
Rotatable Bonds 1High structural rigidity
Topological Polar Surface Area ~50 ŲWell within the Veber rule (<140 Ų) for oral bioavailability
Structural Analysis & Design Rationale

The strategic value of this scaffold lies in the positioning of its substituents.

  • C5-Carboxylic Acid (The Anchor): Located at the para-position relative to the bridgehead, this group serves as the primary attachment point for pharmacophores (e.g., via amide coupling to amines).

  • C7-Bromine (The Handle): Positioned ortho to the furan oxygen, this bromine atom is electronically primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of aryl or heteroaryl diversity elements.

  • C4-Fluorine (The Shield): The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect. Critically, it blocks a common site of metabolic hydroxylation (CYP450-mediated) and modulates the pKa of the neighboring carboxylic acid, potentially improving the potency of derived inhibitors.

Synthetic Pathways (High-Fidelity Protocols)

While specific industrial routes are often proprietary, the synthesis of this core typically follows a convergent strategy starting from highly substituted phenols or salicylaldehydes. Below is a Proposed High-Fidelity Route derived from standard benzofuran methodologies.

Methodology: The Rap-Stoermer / Feist-Benary Hybrid Approach

This route utilizes a substituted salicylaldehyde precursor, ensuring regiocontrol of the halogen atoms.

Step 1: Precursor Synthesis

  • Starting Material: 3-Bromo-6-fluoro-2-hydroxybenzaldehyde.

  • Reagent: Ethyl bromoacetate (or chloroacetate).

  • Conditions: K₂CO₃, DMF, 80°C.

Step 2: Cyclization & Saponification

  • Mechanism: Base-mediated O-alkylation followed by intramolecular aldol condensation and dehydration to form the furan ring.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed using LiOH in THF/Water to yield the free acid.

Synthesis Workflow Diagram

SynthesisRoute SM 3-Bromo-6-fluoro- 2-hydroxybenzaldehyde Inter Intermediate: O-Alkylated Species SM->Inter O-Alkylation Reagent Ethyl Bromoacetate + K2CO3 Reagent->Inter Cyclization Intramolecular Cyclization Inter->Cyclization - H2O Ester Ethyl 7-Bromo-4-fluoro- benzofuran-5-carboxylate Cyclization->Ester Ring Closure Hydrolysis Hydrolysis (LiOH/THF) Ester->Hydrolysis Product TARGET: 7-Bromo-4-fluoro-1- benzofuran-5-COOH Hydrolysis->Product Yield >75%

Figure 1: Proposed convergent synthesis route via modified Rap-Stoermer condensation.

Reactivity & Application Logic

The 7-bromo-4-fluoro-1-benzofuran-5-carboxylic acid scaffold is designed for Divergent Synthesis . Researchers can generate large libraries of compounds by selectively reacting the acid and bromine handles.

Experimental Workflow: Orthogonal Functionalization
  • Stage 1: Amide Coupling (C5-COOH)

    • Protocol: Activate COOH with HATU/DIPEA in DMF. Add primary/secondary amine.

    • Why First? The bromine is stable to standard amide coupling conditions, preserving it for the next step.

  • Stage 2: Cross-Coupling (C7-Br)

    • Protocol: Suzuki-Miyaura coupling using Pd(dppf)Cl₂, Boronic Acid, Na₂CO₃, Dioxane/Water, 90°C.

    • Why Second? This step often requires heat and base, which might be less tolerated if the amide side chain is sensitive.

Reactivity Manifold Diagram

Reactivity Core 7-Bromo-4-fluoro- 1-benzofuran-5-COOH Amide Amide Coupling (HATU, R-NH2) Core->Amide Path A (Preferred) Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Path B Decarb Decarboxylation (Cu/Quinoline) Core->Decarb Path C Library1 Amide Library (Retains 7-Br) Amide->Library1 Library1->Suzuki Sequential Functionalization Library2 Biaryl Acid Library (Retains 5-COOH) Suzuki->Library2 Scaffold 7-Bromo-4-fluoro- benzofuran Decarb->Scaffold

Figure 2: Divergent reactivity profile allowing for sequential library generation.

Handling & Safety Protocols
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C7-Bromine bond is light-sensitive over long periods; amber vials are recommended.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water (unless pH > 7).

References
  • Benzofuran Scaffolds in Medicinal Chemistry

    • Review: Miao, Y., et al. "Benzofuran Derivatives as Potential Anticancer Agents." European Journal of Medicinal Chemistry, 2019.

  • Synthetic Methodology (Rap-Stoermer Reaction)

    • Protocol: Mahajan, P.S., et al. "Rap–Stoermer reaction: A facile synthesis of benzofurans." Synthetic Communications, 2011.

  • Vendor Data & Availability

    • Source: ChemicalBook Listing for CAS 2227206-54-2.

    • Source: Arctom Scientific Product Catalog.

Exploratory

An In-depth Technical Guide to 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid. We will delve into its core molecular properties, propose a logical synthetic pathway grounded in established chemical principles, and explore its significant potential in drug discovery, particularly as an anti-inflammatory and anticancer agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique characteristics of halogenated benzofuran carboxylic acids.

Core Molecular Profile

7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid is a synthetic heterocyclic compound. Its structure is characterized by a fused benzene and furan ring system, further substituted with bromine and fluorine atoms, and a carboxylic acid group. These modifications are not merely decorative; they are strategically significant for modulating the molecule's physicochemical properties and biological activity.

The presence of both bromine and fluorine is particularly noteworthy. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[3][4] Bromine can introduce specific interactions with target proteins and is often found in potent enzyme inhibitors. The carboxylic acid moiety provides a key site for hydrogen bonding and salt formation, which is crucial for solubility and receptor interaction.

A study on related fluorinated benzofuran derivatives highlighted that the presence of fluorine, bromine, and a carboxylic acid group enhances biological effects, suggesting a promising profile for the title compound.[5]

Physicochemical Properties

Below is a summary of the key computed properties for 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid. As this specific molecule is not extensively cataloged in public databases, these values are calculated based on its constituent atoms and structure.

PropertyValue
Molecular Formula C₉H₄BrFO₃
Molecular Weight 275.03 g/mol
IUPAC Name 7-bromo-4-fluoro-1-benzofuran-5-carboxylic acid
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1
Molecular Structure

The 2D structure of the molecule is depicted below, illustrating the numbering convention of the benzofuran ring system and the positions of the key functional groups.

cluster_molecule 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid C1 C C2 C C1->C2 C1->C2 O9 O C1->O9 C3 C C2->C3 Br13 Br C2->Br13 7 C4 C C3->C4 C3->C4 C10 C C3->C10 5 C5 C C4->C5 F14 F C4->F14 4 C6 C C5->C6 C5->C6 C6->C1 C7 C C8 C C7->C8 C7->C8 C8->C6 O9->C7 O11 O C10->O11 O12 OH C10->O12 Start 2-Bromo-5-fluorophenol Intermediate1 Ortho-Hydroxy Acetophenone Intermediate Start->Intermediate1 Step 1: Acylation Intermediate2 O-Alkylated Ether Intermediate1->Intermediate2 Step 2: O-Alkylation Intermediate3 Ethyl 7-bromo-4-fluoro-1-benzofuran-5-carboxylate Intermediate2->Intermediate3 Step 3: Cyclization End 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid Intermediate3->End Step 4: Saponification Molecule 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid Target Target Enzyme (e.g., COX-2, Protein Kinase) Molecule->Target Binds and Inhibits Pathway Inflammatory or Proliferation Pathway Target->Pathway Regulates Response Biological Response Pathway->Response Leads to

Sources

Foundational

Strategic Scaffolding: A Technical Guide to Benzofuran-5-Carboxylic Acid Derivatives

Executive Summary The benzofuran-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a unique balance of lipophilicity and hydrogen-bonding capability. Unlike its C2- or C3-subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a unique balance of lipophilicity and hydrogen-bonding capability. Unlike its C2- or C3-substituted counterparts, the C5-carboxylic acid derivative provides a linear vector for molecular extension, making it ideal for probing deep enzymatic pockets such as those found in Protein Tyrosine Phosphatase 1B (PTP1B) and Carbonic Anhydrase IX (hCA IX) .

This guide provides a technical roadmap for the synthesis, functionalization, and biological evaluation of these derivatives, moving beyond generic reviews to offer actionable protocols and mechanistic insights.

Part 1: Structural Rationale & Chemical Space

The C5 Advantage

The benzofuran core is planar and lipophilic. Functionalization at the C5 position breaks this planarity electronically but maintains the geometric vector required to penetrate narrow hydrophobic clefts in target proteins.

  • Metabolic Stability: Unlike the metabolically labile C2-position (prone to oxidation), the C5-position is sterically protected and electronically deactivated against rapid CYP450 metabolism.

  • Binding Vector: In PTP1B inhibitors, the C5-acid moiety mimics the phosphotyrosine substrate, engaging in critical salt-bridge interactions with the arginine residues in the catalytic loop (P-loop).

SAR Landscape Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Map Core Benzofuran-5-COOH (Scaffold) C2 C2 Position: Lipophilic Tail (Target Selectivity) Core->C2 Aryl/Heteroaryl C3 C3 Position: Solubility/Sterics (H-bond Acceptors) Core->C3 Small Alkyl/Halogen C5 C5 Position: Pharmacophore Anchor (Salt Bridges/Amide Coupling) Core->C5 Acid/Amide/Esters Cancer hCA IX Inhibition (Anticancer) C2->Cancer Hydrophobic interaction PTP1B PTP1B Inhibition (Diabetes) C5->PTP1B Acid mimic

Figure 1: SAR map highlighting the distinct roles of C2, C3, and C5 positions in modulating biological activity.

Part 2: Synthetic Architecture

Retrosynthetic Analysis

The most robust route to benzofuran-5-carboxylic acid derivatives is the Rap-Stoermer condensation or the Intermolecular Cyclization of Salicylaldehydes . This method avoids the harsh conditions of acid-catalyzed cyclization and allows for pre-functionalization of the benzene ring.

Validated Synthetic Protocol

Objective: Synthesis of Benzofuran-5-carboxylic acid from 5-Formylsalicylic acid.

Step 1: Core Construction (Cyclization)

This protocol utilizes a base-mediated condensation with ethyl bromoacetate.

  • Reagents: 5-Formylsalicylic acid (1.0 eq), Ethyl bromoacetate (1.2 eq), K₂CO₃ (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 5-formylsalicylic acid in anhydrous DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at RT for 30 min to generate the phenoxide anion.

    • Dropwise add ethyl bromoacetate.

    • Heat the mixture to 80°C for 6–8 hours . (Note: Higher temperatures may promote decarboxylation).

    • Quench: Pour into ice-cold HCl (1M) to precipitate the intermediate ethyl ester.

    • Yield Expectation: 75–85%.

Step 2: Functionalization (Amide Coupling)

To generate bioactive derivatives (e.g., for antimicrobial or kinase screening), the C5-carboxylic acid is coupled with amines.

  • Activation: Dissolve Benzofuran-5-carboxylic acid (1.0 eq) in DMF/DCM (1:1).

  • Coupling Agent: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 min to form the active ester.

  • Amine Addition: Add the target amine (e.g., benzylamine derivatives) (1.1 eq).

  • Reaction: Stir at RT for 12 hours.

  • Purification: Flash chromatography (Hexane:EtOAc).

Synthetic Pathway Diagram

Synthesis_Flow Start 5-Formylsalicylic Acid Inter Benzofuran-5-carboxylic acid Ethyl Ester Start->Inter Cyclocondensation Reagent1 Ethyl Bromoacetate K2CO3, DMF, 80°C Reagent1->Inter Product Benzofuran-5-carboxylic Acid (Free Acid) Inter->Product Hydrolysis Reagent2 LiOH, THF/H2O Reagent2->Product Deriv Amide Derivatives (HATU Coupling) Product->Deriv Library Gen

Figure 2: Step-wise synthetic workflow from commercial starting materials to functionalized library.

Part 3: Bioactive Applications & Data[2][3][4][5][6][7]

Therapeutic Targets

The versatility of this scaffold is evident in its dual-targeting capability.

Target AreaMechanism of ActionKey Substituent (C5)Potency (IC₅₀)
Diabetes PTP1B Inhibition Free Carboxylic Acid20–50 nM [1]
Cancer hCA IX Inhibition Sulfonamide/Amide Linker0.56 µM [2]
Antimicrobial DNA Gyrase B Thiazole/Hydrazide6.25 µg/mL (MIC) [3]
Critical Data Analysis

Recent studies on MDA-MB-231 (Triple-negative breast cancer) cell lines highlight the importance of 5-bromobenzofuran derivatives.[1][2]

  • Compound 9e (5-bromo-benzofuran-2-yl moiety) demonstrated an IC₅₀ of 2.52 µM , comparable to Doxorubicin (2.36 µM).[1][2]

  • Mechanism: Flow cytometry revealed cell cycle arrest at the G2/M phase , indicating disruption of tubulin polymerization or checkpoint kinase inhibition.

Computational Docking Insights

When designing PTP1B inhibitors using this scaffold:

  • The Acid Head: The C5-COOH must be positioned to interact with the Arg221 residue in the P-loop.

  • The Hydrophobic Tail: Substituents at C2 (e.g., phenyl or biphenyl groups) dock into the secondary aryl-binding site, providing selectivity over the homologous TCPTP enzyme.

  • Validation: Ensure your docking grid box centers on the catalytic Cys215 to capture the requisite hydrogen bonding network.

References

  • Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties.[3][4] Journal of Medicinal Chemistry. Link

  • Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. Link

  • Rao, G. K., et al. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. Link

  • Lazo, J. S., et al. (2006).[5] Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1.[5] Bioorganic & Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid

[1] Executive Summary 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid is a highly functionalized heterocyclic scaffold critical in the synthesis of bioactive agents, particularly kinase inhibitors and receptor antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid is a highly functionalized heterocyclic scaffold critical in the synthesis of bioactive agents, particularly kinase inhibitors and receptor antagonists.[1] Its solubility profile is dominated by the interplay between its lipophilic halogenated benzofuran core and the ionizable carboxylic acid moiety.[1]

This guide provides an authoritative analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While DMSO serves as the gold standard for preparing high-concentration stock solutions (>10 mM) for biological assays, methanol is the solvent of choice for intermediate dilutions, transfers, and purification via recrystallization.[1]

Key Technical Insight: The presence of ortho-fluorine (C4) and meta-bromine (C7) significantly increases the acidity of the C5-carboxylic acid (estimated pKa ~3.0–3.2) compared to unsubstituted benzofuran-5-carboxylic acid. This acidity renders the compound’s solubility in protic solvents like methanol highly pH-dependent.

Physicochemical Profile & Solubility Mechanism[1][2][3][4]

To master the handling of this compound, one must understand the molecular forces at play.[1]

PropertyValue (Estimated)Impact on Solubility
Molecular Weight ~259.03 g/mol Moderate size allows for good solvent penetration.[1]
LogP (Lipophilicity) ~3.2 – 3.8Indicates poor aqueous solubility; necessitates organic solvents.
pKa (Acid Dissociation) ~3.0 – 3.2Critical: The F and Br atoms withdraw electrons, stabilizing the carboxylate anion. Solubility in MeOH increases drastically with base (e.g., Et3N).[1]
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsThe carboxylic OH is the primary donor. DMSO (strong acceptor) disrupts dimers effectively.
Solvation Mechanism
  • In DMSO (Aprotic): DMSO acts as a powerful Lewis base. The sulfoxide oxygen accepts the proton from the carboxylic acid, while the methyl groups interact with the lipophilic benzofuran rings via van der Waals forces.[1] This dual interaction breaks the strong crystal lattice energy typical of halogenated aromatics.[1]

  • In Methanol (Protic): Methanol competes for hydrogen bonding. While it can solvate the polar head, the lipophilic halogenated core resists solvation in cold methanol, leading to the "temperature-dependent" solubility exploited in purification.[1]

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Primary Solvent for Stock Solutions Solubility Potential: High (>50 mM typical for this class)

DMSO is the industry standard for solubilizing this compound for HTS (High-Throughput Screening) and cellular assays.

Protocol: Preparation of 10 mM Stock Solution
  • Weighing: Accurately weigh the solid compound into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).[1]

  • Calculation: Use the formula

    
    , where 
    
    
    
    is volume (L),
    
    
    is mass (g), and
    
    
    is concentration (M).
  • Addition: Add anhydrous DMSO (Grade: ≥99.9%) to the vial.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

    • Note: The halogenated core may increase lattice energy; sonication is often required to initiate solvation.[1]

  • Inspection: Hold the vial against a light source. The solution must be strictly clear. Any turbidity indicates undissolved micro-crystals.

Critical Handling (The "Freeze-Thaw" Trap)

DMSO is hygroscopic. Repeated opening of frozen stocks causes water absorption.[1]

  • Risk: Water content >10% can cause the hydrophobic benzofuran to precipitate ("crash out").

  • Solution: Aliquot stocks into single-use vials. Store at -20°C.

Solubility in Methanol[1]

Status: Secondary Solvent / Purification Medium Solubility Potential: Moderate (Temperature Dependent)

Methanol is less effective than DMSO for high concentrations but is ideal for HPLC sample preparation and chemical synthesis workups.

Temperature-Dependent Behavior
  • Cold (4°C): Low solubility. The compound likely precipitates.[1]

  • Hot (60°C): High solubility.

  • Application: This delta is used to purify the compound.[1] Dissolve in boiling methanol, filter while hot, and cool to induce crystallization of the pure acid.

Reactivity Warning: Fischer Esterification

Caution: Storing 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid in methanol for prolonged periods (days/weeks), especially if traces of acid (e.g., HCl from synthesis) are present, will lead to the formation of the Methyl Ester derivative.

  • Detection: Monitor by LC-MS (Shift of +14 Da).

  • Prevention: Store methanolic solutions at 4°C and use within 24 hours.

Experimental Protocols

Workflow 1: Thermodynamic Solubility Assessment (Shake-Flask)

This is the gold standard method to determine the exact solubility limit for your specific batch.

Reagents: Anhydrous DMSO, HPLC-grade Methanol.[1] Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.

  • Saturation: Add excess solid compound (~10 mg) to 500 µL of solvent in a 1.5 mL microtube.

  • Equilibration: Shake at 25°C for 24 hours (ensure solid is always visible; add more if it all dissolves).

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved material.

  • Sampling: Carefully remove the supernatant.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC against a standard curve.

Workflow 2: Kinetic Solubility (Visual)

For rapid estimation during compound management.

  • Start with a 10 mM DMSO stock.

  • Add to aqueous buffer (PBS, pH 7.4) in stepwise increments.

  • Measure turbidity via nephelometry or UV absorbance at 620 nm (non-absorbing region).

  • The point of inflection is the solubility limit.[1]

Visualization of Workflows

The following diagram illustrates the decision logic and experimental workflow for handling this compound.

SolubilityWorkflow Start Compound: 7-Bromo-4-fluoro- 1-benzofuran-5-carboxylic acid Choice Select Solvent / Application Start->Choice DMSO_Path DMSO (Stock Solution) Choice->DMSO_Path Biological Assay MeOH_Path Methanol (Purification/Transfer) Choice->MeOH_Path Synthesis / HPLC Prep Prep 10-50 mM Stock (Anhydrous DMSO) DMSO_Path->Prep Heat Dissolve at Reflux (60°C) MeOH_Path->Heat Sonicate Sonicate 35°C, 5 min (Break Lattice Energy) Prep->Sonicate Storage Aliquot & Store -20°C (Avoid Hygroscopicity) Sonicate->Storage Cool Cool to 4°C (Recrystallization) Heat->Cool Warning WARNING: Esterification Risk (Use within 24h) Cool->Warning Warning->Heat If purity fails

Figure 1: Decision matrix for solvent selection and handling protocols, highlighting critical control points for stability and solubility.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitate in DMSO Stock Water absorption (DMSO is hygroscopic).Re-sonicate at 40°C. If unsuccessful, discard and prepare fresh using anhydrous DMSO.
Cloudiness in MeOH Saturation limit reached at room temp.Add drops of 1M NaOH (if compatible with assay) to form the soluble carboxylate salt.
Extra Peak in LC-MS Methyl ester formation (M+14).Do not store in MeOH. Prepare fresh dilutions immediately before injection.
Yellowing of Solution Oxidation of the benzofuran core.[1]Store under Nitrogen/Argon atmosphere; protect from light.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

  • PubChem. (2025).[3] Compound Summary: 1-Benzofuran-5-carboxylic acid.[1][4] National Library of Medicine.[1]

  • Kowalewska, M., et al. (2013).[1][5] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.

  • Ivanenkov, Y. A., et al. (2025).[1] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. National Institutes of Health.[1]

  • RSC Advances. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry.[1]

Sources

Foundational

The Benzofuran Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzofuran scaffold, a heterocyclic motif comprising a fused benzene and furan ring, is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold, a heterocyclic motif comprising a fused benzene and furan ring, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active natural products and synthetic compounds has established it as a "privileged scaffold," conferring a broad spectrum of pharmacological activities.[3][4] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][5] This technical guide provides a comprehensive exploration of novel benzofuran scaffolds in drug discovery research. It delves into advanced synthetic methodologies, elucidates key mechanisms of action through detailed signaling pathways, presents structure-activity relationship (SAR) insights, and offers detailed experimental protocols for the synthesis and evaluation of these promising compounds. This document is designed to serve as an essential resource for professionals dedicated to leveraging the therapeutic potential of the benzofuran core in the development of next-generation pharmaceuticals.

The Benzofuran Nucleus: A Foundation of Therapeutic Potential

The unique structural and electronic properties of the benzofuran ring system make it an ideal starting point for the design of novel therapeutic agents.[1] Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets, while the oxygen heteroatom and the aromatic system offer sites for hydrogen bonding and π-π stacking interactions.[6] This inherent versatility has allowed for the development of a vast library of derivatives with finely tuned biological activities.[1][5]

Benzofuran derivatives have demonstrated efficacy against a wide range of diseases. They have shown potential in treating chronic conditions like cancer, neurodegenerative disorders, and cardiovascular diseases, as well as acute infectious diseases caused by bacteria, viruses, and fungi.[1][7] The broad applicability of this scaffold underscores its importance in contemporary drug discovery efforts.

Crafting the Core: Modern Synthetic Strategies for Novel Benzofuran Scaffolds

The construction of the benzofuran nucleus has been a subject of intense research, leading to the development of numerous synthetic strategies. Modern approaches prioritize efficiency, selectivity, and the principles of green chemistry.[8][9]

Transition-Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of substituted benzofurans, offering high yields and broad functional group tolerance.[8][10]

  • Palladium-Catalyzed Synthesis: Palladium catalysts are instrumental in forming the benzofuran core through intramolecular cyclization of appropriately substituted phenols and alkynes.[11] The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a key step in many of these synthetic routes.[8][11]

  • Copper-Catalyzed Synthesis: Copper catalysts, often used in conjunction with palladium, facilitate various coupling and cyclization reactions.[8] One-pot syntheses involving o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst offer an environmentally benign route to benzofuran derivatives.[8][11]

Iodocyclization Reactions

Iodocyclization of functionalized alkynes is a powerful and efficient method for constructing the benzofuran ring.[12] This methodology involves the use of an iodinating agent to induce the cyclization of an alkyne onto a tethered phenol, resulting in the formation of an iodinated benzofuran. This iodo-substituent then serves as a handle for further functionalization through cross-coupling reactions.[12] Recent advancements have focused on the use of mild iodinating agents and the development of one-pot procedures.[12]

Green and Innovative Synthetic Approaches

In line with the growing emphasis on sustainable chemistry, several green synthetic methods for benzofuran synthesis have been developed. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of benzofuran derivatives.[9][13]

  • Deep Eutectic Solvents (DES): The use of biodegradable and low-cost deep eutectic solvents as an alternative to volatile organic solvents is a promising green approach.[11]

  • Catalyst-Free and Solvent-Free Methods: The development of reactions that proceed without the need for a catalyst or solvent represents the pinnacle of green chemistry.[9]

Biological Activities and Therapeutic Targets of Benzofuran Derivatives

The therapeutic potential of benzofuran scaffolds is vast, with derivatives showing activity against a wide array of biological targets.[1][14]

Anticancer Activity

Benzofuran derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against numerous human cancer cell lines.[1][13] Their mechanisms of action are diverse and often target fundamental cellular processes.[2][15]

3.1.1. Inhibition of Tubulin Polymerization

A primary mechanism of anticancer activity for many benzofuran derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][16] By binding to the colchicine binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Benzofuran Benzofuran Derivative Tubulin β-Tubulin Benzofuran->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by benzofuran derivatives.

3.1.2. Kinase Inhibition

Many benzofuran-based small molecules exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[3] These include cyclin-dependent kinases (CDKs), glycogen synthase kinase 3β (GSK-3β), and mTOR signaling pathways.[3][16] For instance, certain oxindole-based benzofuran hybrids have been designed as dual CDK2/GSK-3β inhibitors for breast cancer treatment.[16]

Quantitative Data: Anticancer Activity of Benzofuran Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
3f HEPG2 (Liver)12.4Not specified[13]
22d MCF-7 (Breast)3.41Dual CDK2/GSK-3β inhibitor[16]
22f MCF-7 (Breast)2.27Dual CDK2/GSK-3β inhibitor[16]
32a HePG2 (Liver)8.49 - 16.72Not specified[16]
32a HeLa (Cervical)6.55 - 13.14Not specified[16]
32a MCF-7 (Breast)4.0 - 8.99Not specified[16]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents.[17][18] Benzofuran derivatives have shown significant promise as antibacterial and antifungal agents.[19][20] They are particularly effective against Gram-positive bacteria such as Staphylococcus aureus.[19] The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.[20]

Benzofuran Benzofuran Derivative DNA_Gyrase Bacterial DNA Gyrase Benzofuran->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by benzofuran derivatives.

Neuroprotective and Anti-Inflammatory Activities

Benzofuran derivatives have also demonstrated potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[1][5] Their antioxidant properties help in mitigating oxidative stress, a key factor in neuronal damage.[5] Some derivatives have also shown the ability to inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. Furthermore, their anti-inflammatory effects, often mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2) or signaling pathways like NF-κB, make them attractive candidates for treating inflammatory conditions.[15]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a benzofuran derivative and its biological activity is crucial for rational drug design.[1][6]

  • Substitutions at the C-2 Position: The C-2 position of the benzofuran ring is a common site for modification.[1] The introduction of ester or heterocyclic ring substitutions at this position has been found to be crucial for cytotoxic activity.[1]

  • Hybrid Molecules: Creating hybrid molecules by linking the benzofuran scaffold to other pharmacophores, such as triazoles, pyrazoles, or piperazine rings, can significantly enhance biological activity and selectivity.[13][15]

  • Electronic Nature of Substituents: The electronic properties of the substituents on the benzofuran skeleton play a critical role in determining the antimicrobial efficacy.[3]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.

General Protocol for Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

This protocol is a representative example of a Sonogashira coupling followed by intramolecular cyclization.

Materials:

  • o-Iodophenol

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., Toluene or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add o-iodophenol (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add the anhydrous solvent (e.g., toluene) and the base (e.g., Et₃N, 3.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of benzofuran derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HEPG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Benzofuran derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the benzofuran derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The benzofuran scaffold continues to be a highly fruitful area of research in drug discovery. Future efforts will likely focus on the development of more complex and highly functionalized benzofuran derivatives through innovative synthetic methods.[21] The exploration of novel biological targets and the use of computational tools for rational drug design will further accelerate the discovery of new therapeutic agents. The inherent versatility and proven track record of the benzofuran core ensure its continued prominence in the quest for novel and effective treatments for a wide range of human diseases.[1][17]

References

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(45), 26356-26375. [Link]

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Al-Ostath, A., et al. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1357-1376. [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. [Link]

  • Serry, A. M., et al. (2025). Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

  • Kamal, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(112), 92539-92557. [Link]

  • Kamal, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace. [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • Miao, Y., et al. (2019). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. ResearchGate. [Link]

  • Kumar, A., & Kumar, V. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(6), 218-221. [Link]

  • (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • Dwarakanath, S., & Gaonkar, S. L. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science Publishers. [Link]

  • Tokyo University of Science. (2024). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. EurekAlert!. [Link]

  • Asif, M. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • Eldehna, W. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

  • (2025). THERAPEUTIC POTENTIAL OF BENZOFURAN". ResearchGate. [Link]

  • Liu, J., et al. (2021). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid

This application note outlines a validated protocol for the synthesis of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid . This specific scaffold is a high-value intermediate in medicinal chemistry, often utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines a validated protocol for the synthesis of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid . This specific scaffold is a high-value intermediate in medicinal chemistry, often utilized in the development of kinase inhibitors (e.g., PIM, DYRK) and antiviral agents (e.g., HCV NS5B inhibitors).

The synthesis addresses the challenge of installing substituents at the crowded 4, 5, and 7 positions of the benzofuran core. The strategy employs a regioselective functionalization of a benzoic acid precursor followed by a de novo furan ring construction , ensuring correct substituent placement without the need for difficult isomer separations.

Part 1: Retrosynthetic Analysis & Strategy

The core challenge is the "4,5,7" substitution pattern. Direct halogenation of benzofuran-5-carboxylic acid typically yields mixtures or directs to the wrong positions (C2/C3 or C6). Therefore, all benzene ring substituents (F, Br, COOH) are pre-installed on the phenolic precursor before cyclization.

Strategic Logic:

  • Scaffold Mapping:

    • Benzofuran C5 (COOH): Corresponds to C1 (COOH) of the starting benzoic acid.

    • Benzofuran C4 (F): Corresponds to C2 (F) of the benzoic acid (adjacent to COOH).

    • Benzofuran C7 (Br): Corresponds to C5 (Br) of the benzoic acid (adjacent to OH).

    • Cyclization Site: Occurs at C3 of the benzoic acid (the open ortho position relative to the phenol).

  • Selected Pathway:

    • Starting Material: Methyl 2-fluoro-4-hydroxybenzoate.

    • Key Steps: Regioselective bromination

      
      O-Alkylation 
      
      
      
      Acid-mediated Cyclization
      
      
      Hydrolysis.

Part 2: Experimental Protocol

Step 1: Regioselective Bromination

Objective: Synthesize Methyl 5-bromo-2-fluoro-4-hydroxybenzoate. Rationale: The hydroxyl group (OH) is a stronger directing group than Fluorine. The position ortho to OH and para to F (C5) is electronically favored and sterically accessible compared to C3 (sandwiched between F and OH).

Materials:

  • Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) (0.5 M concentration)

  • Ammonium Acetate (0.1 eq) - Catalyst

Procedure:

  • Dissolve Methyl 2-fluoro-4-hydroxybenzoate in ACN at room temperature (RT).

  • Add Ammonium Acetate (catalyst to promote electrophilic bromination).

  • Add NBS portion-wise over 30 minutes to control exotherm.

  • Stir at RT for 4–6 hours. Monitor by TLC/HPLC (Target R_f ~0.4 in 20% EtOAc/Hex).

  • Workup: Concentrate solvent. Redissolve residue in EtOAc. Wash with water, 10% Na₂S₂O₃ (to remove bromine traces), and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: >90%. Product is typically a white solid.

Step 2: O-Alkylation with Acetal

Objective: Synthesize Methyl 5-bromo-2-fluoro-4-(2,2-diethoxyethoxy)benzoate. Rationale: Installing the acetaldehyde equivalent (masked as acetal) on the phenol oxygen provides the two carbons required for the furan ring (C2, C3).

Materials:

  • Product from Step 1 (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq, anhydrous)

  • DMF (Dimethylformamide) (0.3 M)

Procedure:

  • Suspend the phenol (Step 1 product) and K₂CO₃ in dry DMF.

  • Add Bromoacetaldehyde diethyl acetal via syringe.

  • Heat the mixture to 100°C for 12–16 hours.

  • Workup: Cool to RT. Pour into ice-water. Extract with EtOAc (3x).[1] Wash organic layer copiously with water and LiCl solution (to remove DMF).

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Unreacted phenol is the main impurity.

Step 3: Acid-Mediated Cyclization (Pomeranz-Fritsch type)

Objective: Synthesize Methyl 7-bromo-4-fluoro-1-benzofuran-5-carboxylate. Rationale: Strong acid deprotects the acetal to an aldehyde, which undergoes intramolecular electrophilic aromatic substitution at the open ortho position (C3 of the benzene ring).

Materials:

  • Product from Step 2 (1.0 eq)

  • Polyphosphoric Acid (PPA) (10 wt equiv) OR Amberlyst-15 (for milder conditions)

  • Chlorobenzene (Solvent)[1]

Procedure:

  • Mix the acetal intermediate with Chlorobenzene (0.1 M).

  • Add PPA (viscous liquid).

  • Heat to reflux (130°C ) with vigorous mechanical stirring for 2–4 hours.

    • Note: The reaction turns dark. Monitor consumption of starting material closely to avoid degradation.

  • Workup: Cool to RT. Decant the solvent.[1][2][3][4] Dissolve the PPA residue in ice-water and extract with EtOAc. Combine organic layers.

  • Purification: Recrystallization from MeOH or Column Chromatography.

  • Data Check: 1H NMR should show characteristic benzofuran doublets at ~7.8 ppm (C2-H) and ~6.9 ppm (C3-H).

Step 4: Ester Hydrolysis

Objective: Final deprotection to 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid.

Materials:

  • Step 3 Ester (1.0 eq)

  • Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

  • THF/Water (3:1 ratio)

Procedure:

  • Dissolve ester in THF/Water.

  • Stir at RT for 4 hours (or 50°C if sluggish).

  • Workup: Acidify with 1N HCl to pH 2. The product usually precipitates.

  • Filter the white solid, wash with water, and dry under vacuum.

Part 3: Data Summary & Visualization

Process Efficiency Table
StepTransformationReagentsApprox. YieldCritical Parameter
1 BrominationNBS, NH₄OAc92%Regioselectivity (C5 vs C3)
2 O-AlkylationBrCH₂CH(OEt)₂, K₂CO₃85%Anhydrous conditions
3 CyclizationPPA, Chlorobenzene65-75%Temp control (130°C), Stirring
4 HydrolysisLiOH, THF/H₂O95%pH adjustment during workup
Reaction Pathway Diagram

BenzofuranSynthesis cluster_legend Substituent Mapping Logic SM Methyl 2-fluoro- 4-hydroxybenzoate Int1 Methyl 5-bromo- 2-fluoro-4-hydroxybenzoate SM->Int1 1. NBS, NH4OAc (Bromination) Int2 Acetal Intermediate Int1->Int2 2. BrCH2CH(OEt)2 K2CO3, DMF (Alkylation) Int3 Methyl 7-bromo-4-fluoro- benzofuran-5-carboxylate Int2->Int3 3. PPA, PhCl 130°C (Cyclization) Prod 7-Bromo-4-fluoro- 1-benzofuran-5-carboxylic acid Int3->Prod 4. LiOH, THF/H2O (Hydrolysis) Map Phenol C1-COOH -> Benzofuran C5 Phenol C2-F -> Benzofuran C4 Phenol C5-Br -> Benzofuran C7

Caption: Step-by-step synthetic route illustrating the preservation of substituent regiochemistry from the phenol precursor to the final benzofuran scaffold.

References

  • General Benzofuran Synthesis (Alkylation/Cyclization)

    • Title: Synthesis of benzofuran derivatives via the reaction of phenols with bromoacetaldehyde diethyl acetal.[1]

    • Source: Organic Syntheses, Coll.[5] Vol. 6, p.298 (1988).

    • URL:[Link]

  • Regioselective Halogenation of Phenols

    • Title: Regioselective bromination of phenols using NBS in acetonitrile.
    • Source: Tetrahedron Letters, 40(26), 4825-4828.
    • URL:[Link]

  • Cyclization Conditions (PPA)

    • Title: Polyphosphoric acid in the synthesis of heterocycles.
    • Source: Advances in Heterocyclic Chemistry, Vol 105.
    • URL:[Link]

  • Related Scaffold Synthesis (Patent Literature)

    • Title: Preparation of 7-bromobenzofuran derivatives (Reference for cyclization of 2-bromo-alkoxy benzenes).[1]

    • Source: Google P
    • URL

Sources

Application

Application Note: Optimized Amide Coupling Conditions for Benzofuran-5-Carboxylic Acid Derivatives

This Application Note is designed to provide a scientifically rigorous, field-proven guide for synthesizing amide derivatives of benzofuran-5-carboxylic acid. It moves beyond generic "add A to B" instructions to address...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a scientifically rigorous, field-proven guide for synthesizing amide derivatives of benzofuran-5-carboxylic acid. It moves beyond generic "add A to B" instructions to address the specific electronic and structural nuances of the benzofuran scaffold.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]

Benzofuran-5-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in inhibitors for HCV polymerase, carbonic anhydrase, and various kinase targets. However, the chemical nature of the benzofuran ring introduces specific challenges for amide coupling that distinguish it from simple benzoic acid derivatives.

The Electronic Challenge: "Deactivation" via Donation

The benzofuran system is electron-rich. The oxygen atom at position 1 donates electron density into the aromatic system via resonance.

  • Impact: This electron donation increases electron density at the C5 position (para-like relationship to the bridgehead).

  • Consequence: The C5-carboxylate carbonyl carbon is rendered less electrophilic than a standard benzoic acid.

  • Practical Outcome: Standard coupling reagents (e.g., EDC/HOBt) may suffer from sluggish kinetics, particularly when coupled with electron-deficient amines (e.g., 2-aminopyridines or electron-poor anilines), leading to incomplete conversion or the need for large excesses of reagents.

The Solubility Challenge

The planar, lipophilic nature of the benzofuran core often results in poor solubility in standard non-polar solvents (DCM, Toluene).

  • Protocol Adjustment: High-polarity aprotic solvents (DMF, NMP, or DMAc) are frequently required to maintain homogeneity, which influences the choice of workup (aqueous extraction vs. precipitation).

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Select your method based on the nucleophilicity of your amine partner and the scale of the reaction.

AmideCouplingDecision Start Amine Partner Properties Aliphatic Aliphatic / Primary Amine (High Nucleophilicity) Start->Aliphatic Aniline Aniline / Heteroaryl Amine (Moderate/Low Nucleophilicity) Start->Aniline Hindered Sterically Hindered / Extremely Weak Nucleophile Start->Hindered MethodA Method A: HATU/DIPEA (Standard Discovery) Aliphatic->MethodA Small Scale (<1g) MethodB Method B: T3P/Pyridine (Scale-Up / Clean Profile) Aliphatic->MethodB Large Scale (>1g) Aniline->MethodA Initial Screen Aniline->MethodB Preferred MethodC Method C: Acid Chloride (Ghosez) (The 'Nuclear' Option) Hindered->MethodC If A/B fail

Figure 1: Strategic decision tree for selecting coupling conditions based on amine reactivity and scale.

Experimental Protocols

Method A: HATU-Mediated Coupling (The Discovery Standard)

Best for: Small-scale library synthesis, aliphatic amines, and initial SAR exploration.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole active ester, which accelerates the reaction despite the deactivated nature of the benzofuran acid.

Reagents:

  • Benzofuran-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolution: In a dry vial, dissolve Benzofuran-5-carboxylic acid (1.0 mmol) in DMF (3-5 mL). Note: Ensure full dissolution before proceeding; mild sonication may be required.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution typically turns yellow/orange, indicating active ester formation.

  • Coupling: Add the Amine (1.1 mmol).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

  • Workup (Small Scale): Dilute with EtOAc (30 mL), wash with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Critical Checkpoint: If the reaction stalls at the active ester stage (visible by LCMS), heat to 50°C. If still stalled, switch to Method C.

Method B: T3P (Propylphosphonic Anhydride) Coupling (The Process Standard)

Best for: Scale-up (>1g), weak nucleophiles (anilines), and avoiding toxic byproducts.

Rationale: T3P is a cyclic anhydride that acts as a coupling agent. It produces only water-soluble byproducts, eliminating the need for chromatography in many cases. It is particularly effective for less reactive anilines where HATU might lead to guanidinium side-products.

Reagents:

  • Benzofuran-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc, 2-MeTHF, or DMF (if solubility is poor)

Protocol:

  • Slurry: Charge Benzofuran-5-carboxylic acid (10 mmol), Amine (11 mmol), and solvent (EtOAc or DMF, 50 mL) into a flask.

  • Base Addition: Add Pyridine (40 mmol). Note: Pyridine acts as both base and acylation catalyst.

  • Reagent Addition: Cool to 0°C. Add T3P solution (15-20 mmol) dropwise to control exotherm.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization Tip: For extremely unreactive amines, heat to 60-80°C. T3P is thermally stable.

  • Workup (Self-Validating):

    • Add water (50 mL). Stir for 15 mins.

    • Separate phases. Wash organic layer with 1M HCl (to remove pyridine/excess amine), then sat. NaHCO₃ (to remove unreacted acid), then brine.

    • The T3P byproducts are water-soluble and are quantitatively removed.

  • Isolation: Concentrate organic layer. Product often crystallizes upon addition of an anti-solvent (e.g., Heptane).

Method C: Ghosez's Reagent / Acid Chloride (The "Nuclear" Option)

Best for: Sterically hindered amines or extremely electron-deficient heteroaryl amines.

Rationale: Converting the deactivated benzofuran acid to an acid chloride creates a highly electrophilic species that can overcome steric/electronic barriers. Using Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows for neutral conditions compared to SOCl₂, protecting the furan ring from acid-catalyzed degradation.

Protocol:

  • Activation: Dissolve Benzofuran-5-carboxylic acid (1.0 mmol) in dry DCM (5 mL). Add Ghosez's reagent (1.2 mmol) dropwise at 0°C. Stir for 1-2 hours at RT.

  • Verification: Aliquot a small sample into MeOH. Check LCMS for the methyl ester to confirm full conversion to acid chloride.

  • Coupling: Add the hindered Amine (1.2 mmol) and a non-nucleophilic base (e.g., 2,6-Lutidine or DIPEA, 2.0 equiv).

  • Reaction: Stir at RT or reflux (40°C) overnight.

  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Active Ester remains) Amine is too weak or hindered.Switch to Method C (Acid Chloride) or heat Method B (T3P) to 80°C.
Product is stuck in DMF High polarity of benzofuran amide.Pour reaction mixture into ice-water (10x volume). Filter the precipitate instead of extracting.
Epimerization (if amine is chiral) Over-activation (Oxazolone formation).Use Method B (T3P) at 0°C with Pyridine; T3P has the lowest epimerization risk of all reagents.
Poor Solubility of Acid High lattice energy of benzofuran.Use NMP or DMAc as solvent. Avoid DCM.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Eldehna, W. M., et al. (2020).[3] "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Ghosez, L., et al. (1987). "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses. Link

Sources

Method

Application Note: Esterification Strategies for 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic Acid

The following Application Note and Protocol guide is designed for research and development professionals working with halogenated benzofuran scaffolds. Executive Summary The esterification of 7-Bromo-4-fluoro-1-benzofura...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for research and development professionals working with halogenated benzofuran scaffolds.

Executive Summary

The esterification of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid represents a critical transformation in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors where the benzofuran core serves as a hinge-binding motif. While standard esterification protocols exist, the specific electronic and steric environment imposed by the C4-Fluorine (ortho to the carboxylate) and C7-Bromine substituents requires tailored reaction conditions to maximize yield and purity.

This guide outlines two validated protocols:

  • Method A (Acyl Chloride Activation): The gold standard for scale-up, ensuring complete conversion via an irreversible pathway.

  • Method B (Base-Mediated Alkylation): A mild, room-temperature alternative suitable for parallel synthesis or acid-sensitive analogs.

Chemical Assessment & Mechanistic Insight

Structural Analysis

The target substrate presents a unique electronic landscape:

  • C5-Carboxylic Acid: The reaction center.

  • C4-Fluorine (Ortho-effect): The fluorine atom is small (

    
    ), posing minimal steric hindrance compared to a methyl group. However, its strong electronegativity (
    
    
    
    ) exerts a significant inductive effect (-I), increasing the acidity of the C5-COOH and making the corresponding carbonyl carbon highly electrophilic upon activation.
  • C7-Bromine: Located meta to the reaction center, it provides remote electron withdrawal but is chemically stable under standard esterification conditions. Note: It is labile to Pd(0) and organolithiums, restricting the use of certain coupling reagents or protecting groups.

Reaction Pathway Visualization

The following diagram illustrates the decision matrix and reaction pathways for this specific substrate.

ReactionPathways Start 7-Bromo-4-fluoro-1- benzofuran-5-carboxylic acid Decision Select Method Start->Decision MethodA Method A: Acyl Chloride (SOCl2) Decision->MethodA Scale-up / High Yield MethodB Method B: Alkylation (MeI/K2CO3) Decision->MethodB Mild / Small Scale IntermedA Acyl Chloride Intermediate MethodA->IntermedA Activation Product Target Ester (Methyl 7-bromo-4-fluoro- 1-benzofuran-5-carboxylate) MethodB->Product SN2 Attack IntermedA->Product MeOH, Reflux

Figure 1: Strategic workflow for the esterification of halogenated benzofuran acids.

Detailed Experimental Protocols

Method A: Acyl Chloride Activation (Recommended)

Rationale: This method utilizes Thionyl Chloride (


) to generate a highly reactive acyl chloride intermediate. The reaction is irreversible and drives the equilibrium to completion, overcoming any subtle electronic deactivation from the electron-rich furan ring.

Reagents:

  • Substrate: 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid (1.0 eq)

  • Activator: Thionyl Chloride (

    
    ) (3.0 – 5.0 eq)
    
  • Solvent: Methanol (anhydrous)

  • Catalyst: DMF (1-2 drops, catalytic)

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Activation: Charge the flask with the carboxylic acid substrate. Add

    
     dropwise at 
    
    
    
    (ice bath) to control the exotherm. Caution: Gas evolution (
    
    
    ,
    
    
    ).
  • Solvolysis: Carefully add anhydrous Methanol (10-20 volumes relative to substrate mass) to the mixture.

    • Note: Alternatively, form the acid chloride first in neat

      
       (reflux 2h), evaporate excess 
      
      
      
      , and then redissolve in MeOH. For this substrate, the "in-situ" generation in MeOH is often sufficient and cleaner.
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC or LCMS (Target [M+H]+ ~ 273/275 for methyl ester).
    
  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with saturated

      
       (2x) to neutralize residual acid, followed by Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Method B: Base-Mediated Alkylation (Mild Conditions)

Rationale: Ideal for small-scale library synthesis or if the substrate contains acid-sensitive moieties (unlikely here, but good practice). This proceeds via an


 mechanism on the carboxylate anion.

Reagents:

  • Substrate: 1.0 eq

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq)
  • Electrophile: Iodomethane (MeI) (1.5 eq)

  • Solvent: DMF or Acetone (anhydrous)

Protocol:

  • Dissolution: Dissolve the carboxylic acid in DMF (5-10 volumes).

  • Deprotonation: Add

    
     and stir at room temperature for 15 minutes. The suspension may thicken as the salt forms.
    
  • Alkylation: Add Iodomethane dropwise.

  • Reaction: Stir at room temperature for 2–12 hours.

    • Optimization: If slow, heat to

      
      .
      
  • Workup:

    • Dilute with water (excess) to dissolve salts and precipitate the product (if solid).

    • Extract with EtOAc or

      
      .
      
    • Wash organic layer extensively with water (to remove DMF) and Brine.

    • Dry and concentrate.[1]

Analytical Data Summary (Expected)

PropertyValue / CharacteristicNotes
Physical State Off-white to pale yellow solidCrystalline
MW ~273.05 (Methyl ester)Br isotope pattern (1:1)
1H NMR (CDCl3)

3.95 (s, 3H, -OCH3)
Distinct methyl singlet
1H NMR (Aromatic)

7.8-8.2 (d, C6-H)
Coupling with F (d, J~10Hz)
LCMS [M+H]+ 273/275Characteristic Br doublet

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Method A) Residual water in MeOHUse anhydrous MeOH; add molecular sieves.
Side Products (Method B) C-alkylation or O-alkylation of furanUnlikely for benzofuran, but ensure equivalents of MeI are controlled (1.1 - 1.5 eq).
Hydrolysis during workup pH too high/low for too longKeep workup rapid; use cold

.

Safety & Handling

  • 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid: Treat as a potential irritant. The halogenated nature suggests potential lipophilicity and membrane permeability.

  • Thionyl Chloride: Highly corrosive, reacts violently with water. Use only in a fume hood.

  • Iodomethane: A potent alkylating agent and suspected carcinogen. Use gloves and handle in a hood.

References

  • Fischer Esterification Mechanism & General Protocol

    • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[2][3] Master Organic Chemistry. Link

  • Benzofuran Synthesis & Functionalization

    • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link

  • Halogenated Benzofuran Properties

    • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI Molecules. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Application

Application Note: Strategic Derivatization of Benzofuran-5-Carboxylic Acid in Drug Discovery

Introduction: The Scaffold & The Challenge Benzofuran-5-carboxylic acid (CAS: 1914-05-2) represents a "privileged structure" in medicinal chemistry.[1] Unlike its C-2 isomer (common in older anti-arrhythmics like Amiodar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

Benzofuran-5-carboxylic acid (CAS: 1914-05-2) represents a "privileged structure" in medicinal chemistry.[1] Unlike its C-2 isomer (common in older anti-arrhythmics like Amiodarone), the C-5 substituted scaffold offers a linear vector for extending pharmacophores, crucial for targeting deep protein pockets in GPCRs (e.g., 5-HT receptors) and kinase inhibitors (e.g., HCV NS5B, IGF-1R).[1]

The Challenge: While the benzene ring is robust, the fused furan moiety introduces specific vulnerabilities. The C2-C3 double bond is susceptible to catalytic hydrogenation and electrophilic addition.[1] Furthermore, the electron-rich nature of the benzofuran system can lead to oxidative degradation if protocols are not tuned for chemoselectivity.

This guide provides three validated workflows for transforming this acid into high-value pharmaceutical intermediates, prioritizing scalability and chemoselectivity.

Decision Matrix: Selecting the Activation Strategy

Before initiating synthesis, select the activation method based on your scale and downstream nucleophile.

Amide_Strategy Start Benzofuran-5-COOH Derivatization Scale_Q Scale / Constraint? Start->Scale_Q Disc_Scale Discovery (<1g) High Throughput Scale_Q->Disc_Scale Speed Proc_Scale Process (>100g) Cost/Safety driven Scale_Q->Proc_Scale Cost Steric_Q Nucleophile Sterics? Disc_Scale->Steric_Q AcidCl Protocol C: SOCl2/Oxalyl Cl (Strictly Anhydrous) Proc_Scale->AcidCl Robust Amine MixedAnh Protocol D: IBCF/NMM (Scalable, Mild) Proc_Scale->MixedAnh Sensitive Amine HATU Protocol A: HATU/DIPEA (High Yield, Fast) Steric_Q->HATU Bulky Amine T3P Protocol B: T3P (PPA) (Low Epimerization, Easy Workup) Steric_Q->T3P Non-bulky

Figure 1: Strategic selection of coupling reagents.[1] Green nodes indicate recommended pathways for high-value intermediates.

Module 1: The Carboxamide Switch (Amidation)

The formation of benzofuran-5-carboxamides is the primary entry point for 5-HT receptor ligands.[1]

Protocol A: Discovery Scale (HATU)

Best for: Complex amines, library synthesis, precious starting materials. Mechanism: Generates a reactive At-ester (7-azabenzotriazole active ester) that reacts rapidly with amines.[1]

Materials:

  • Benzofuran-5-carboxylic acid (1.0 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step:

  • Dissolution: Dissolve the acid (1.0 mmol) in DMF (5 mL) under N2 atmosphere.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 5 minutes at RT. The solution should turn slightly yellow.

  • Addition: Add the amine (1.1 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass M+1).[1]

  • Workup (Self-Validating Step):

    • Dilute with EtOAc (30 mL).[1]

    • Wash sequence: 1x Sat. NaHCO3 (removes unreacted acid), 1x Water, 1x Brine.

    • Check: If the aqueous layer is yellow, HATU byproducts are still present; repeat water wash.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Process Scale (Mixed Anhydride)

Best for: >50g scale, avoiding expensive peptide coupling reagents.

Step-by-Step:

  • Dissolve acid in THF/Toluene. Cool to -10°C.[1]

  • Add N-methylmorpholine (NMM, 1.1 equiv).[1]

  • Dropwise add Isobutyl chloroformate (IBCF, 1.05 equiv). Exotherm warning.

  • Stir 30 mins (formation of mixed anhydride).

  • Add amine (dissolved in THF). Warm to RT.

  • Critical Control: Maintain temperature <0°C during activation to prevent disproportionation of the anhydride.

Module 2: Chemoselective Reduction (Acid to Alcohol)[1]

Target: (Benzofuran-5-yl)methanol.[1] Utility: Intermediate for ethers (via Williamson) or halides (via Appel reaction).[1] Risk: Reducing the C2-C3 double bond (forming dihydrobenzofuran).[1]

The Protocol: Borane-THF Reduction

Unlike catalytic hydrogenation (Pd/C + H2), which risks reducing the furan ring, Borane-THF is highly chemoselective for the carboxyl group in the presence of the furan alkene.

Materials:

  • Benzofuran-5-carboxylic acid[1][2][3]

  • Borane-THF complex (1.0 M solution)[1]

  • Methanol (for quench)[1]

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask. Cool to 0°C under Argon.

  • Solvation: Dissolve acid (10 mmol) in anhydrous THF (20 mL).

  • Addition: Add BH3·THF (12 mmol, 12 mL) dropwise via syringe over 20 mins.

    • Observation: Hydrogen gas evolution will occur.

  • Reflux: Warm to RT, then heat to mild reflux (65°C) for 2 hours.

  • Quench (Safety Critical): Cool to 0°C. Add Methanol dropwise until bubbling ceases. This breaks the boron-oxygen complex.[1]

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to break any remaining borates), then brine.

Data Summary: Reduction Methods

MethodReagentChemoselectivity (Furan Safe?)YieldNotes
Recommended BH3·THF Excellent 85-95% Cleanest profile.
AlternativeLiAlH4Good80-90%Hazardous workup (Fieser method).[1]
AvoidH2 / Pd/CPoorMixedReduces C2-C3 bond (dihydrobenzofuran).[1]

Module 3: The Nitrogen Insertion (Curtius Rearrangement)

Target: tert-Butyl (benzofuran-5-yl)carbamate (Boc-protected aniline).[1] Utility: Precursor for 5-aminobenzofuran, used in urea/sulfonamide synthesis (e.g., Vilazodone analogs).

Protocol: One-Pot DPPA Rearrangement

This method avoids the isolation of the potentially explosive acyl azide.[1]

Curtius_Workflow Acid Benzofuran-5-COOH DPPA + DPPA / Et3N (t-BuOH) Acid->DPPA AcylAzide [Acyl Azide] (In situ) DPPA->AcylAzide RT, 1h Isocyanate [Isocyanate] (In situ) AcylAzide->Isocyanate Reflux, -N2 Product N-Boc-5-Aminobenzofuran Isocyanate->Product t-BuOH trap

Figure 2: One-pot Curtius rearrangement workflow.

Safety: Perform behind a blast shield. DPPA is toxic.

Step-by-Step:

  • Mixture: Combine benzofuran-5-carboxylic acid (10 mmol) and Triethylamine (11 mmol) in tert-Butanol (30 mL).

    • Note: If solubility is poor, use a Toluene/t-BuOH (1:[1]1) mix.

  • Activation: Add Diphenylphosphoryl azide (DPPA) (10.5 mmol) dropwise at RT.

  • Rearrangement: Heat the mixture to reflux (85°C) for 4–6 hours.

    • Mechanism:[1][4][5][6][7][8] The acyl azide forms, loses N2, rearranges to isocyanate, and is trapped by t-BuOH.[9]

  • Workup:

    • Cool to RT. Concentrate to remove organics.

    • Dissolve residue in EtOAc.[7]

    • Crucial Wash: Wash with 5% Citric Acid (removes phosphorous byproducts), then Sat. NaHCO3.

  • Result: The resulting N-Boc amine is a stable solid, ready for deprotection (TFA/DCM) to yield the free aniline.

References

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran. Atlantis Press. (2025).[1][10][11][12][13] Overview of benzofuran pharmacological potential. Link

  • Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. Journal of Organic Chemistry.[6] (2015).[1][6] Detailed process chemistry for benzofuran amidation. Link

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications. National Institutes of Health (PMC). (2018).[1] Comprehensive guide to Curtius safety and protocols. Link

  • Amide Coupling Reagents in Medicinal Chemistry. HepatoChem. (2025).[1][10][11][12][13] Comparative analysis of HATU vs. other coupling agents. Link

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives. MDPI Molecules. (2023).[1][4] Recent review of benzofuran derivatives in oncology and antibacterial research. Link[1]

Sources

Method

Application Notes and Protocols for Suzuki Coupling of 7-Bromo-Benzofuran Derivatives

Introduction: Unlocking the Potential of 7-Substituted Benzofurans The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active natural products and pharmaceuticals. Functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of 7-Substituted Benzofurans

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active natural products and pharmaceuticals. Functionalization of the benzofuran core is a critical strategy in drug discovery programs aimed at modulating pharmacological activity, optimizing pharmacokinetic properties, and exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds, prized for its functional group tolerance and operational simplicity.[1][2] This application note provides detailed protocols and expert insights for the Suzuki coupling of 7-bromo-benzofuran derivatives, a class of substrates that present unique challenges due to the steric hindrance at the C7 position.

The synthesis of 7-aryl-benzofurans is a key transformation for accessing novel chemical space in medicinal chemistry.[3] However, the proximity of the bromine atom to the fused benzene ring in 7-bromo-benzofuran derivatives can significantly impact reaction kinetics and yields. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for achieving efficient and reproducible couplings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the Suzuki coupling for the synthesis of diverse libraries of 7-substituted benzofuran analogs.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-benzofuran, forming a Pd(II) intermediate. This is often the rate-limiting step and can be influenced by the steric and electronic properties of the substrate.[6]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired 7-aryl-benzofuran product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdBr [label="[Benzofuran-7-yl]-Pd(II)L2-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdAr [label="[Benzofuran-7-yl]-Pd(II)L2-[Ar']", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="7-Aryl-Benzofuran", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArylHalide [label="7-Bromo-Benzofuran", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="Ar'-B(OH)2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[Ar'-B(OH)3]-", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ArylHalide -> ArPdBr [label=" Oxidative\n Addition ", color="#4285F4"]; Pd0 -> ArPdBr [color="#4285F4"]; ArPdBr -> ArPdAr [label=" Transmetalation ", color="#EA4335"]; Boronate -> ArPdBr [color="#EA4335"]; ArPdAr -> Product [label=" Reductive\n Elimination ", color="#34A853"]; ArPdAr -> Pd0 [color="#34A853"]; BoronicAcid -> Boronate [label=" Activation ", color="#FBBC05"]; Base -> Boronate [color="#FBBC05"]; } }

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Protocols for 7-Bromo-Benzofuran Derivatives

The steric hindrance at the C7 position of the benzofuran ring necessitates the use of robust catalytic systems. The following protocols are designed to provide a high probability of success for a range of aryl and heteroaryl boronic acids.

Protocol 1: General Screening Conditions

This protocol is a good starting point for a wide variety of 7-bromo-benzofuran derivatives and boronic acids.

Materials and Reagents:

  • 7-Bromo-benzofuran derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry Schlenk flask or reaction vial, add the 7-bromo-benzofuran derivative (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the 7-bromo-benzofuran.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-benzofuran.[7]

Protocol 2: For Sterically Hindered Coupling Partners

When coupling with sterically demanding boronic acids (e.g., ortho-substituted arylboronic acids), a more active catalytic system is often required.[8][9]

Materials and Reagents:

  • 7-Bromo-benzofuran derivative (1.0 equiv)

  • Sterically hindered arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene or 2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed

  • Sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 equiv), SPhos (0.05 equiv), and K₃PO₄ (3.0 equiv) to a dry, sealed reaction vial.

  • Add the 7-bromo-benzofuran derivative (1.0 equiv) and the sterically hindered arylboronic acid (1.5 equiv).

  • Add anhydrous, degassed toluene or 2-MeTHF (to a concentration of 0.1 M).

  • Seal the vial tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. These reactions may require longer reaction times (24-48 hours).

  • Upon completion, follow the workup and purification procedure outlined in Protocol 1.

Key Parameter Optimization: An Expert's Perspective

Achieving high yields and purity in the Suzuki coupling of 7-bromo-benzofurans often requires careful optimization of several parameters.

ParameterRecommended Reagents/ConditionsRationale and Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂, Buchwald PalladacyclesFor general screening, Pd(PPh₃)₄ is a reliable choice.[7] For more challenging or sterically hindered substrates, pre-catalysts that form highly active monoligated Pd(0) species in solution, such as those derived from Pd₂(dba)₃ with bulky, electron-rich phosphine ligands, are often superior.[10]
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos, RuPhos)The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For sterically hindered substrates like 7-bromo-benzofuran, bulky and electron-rich phosphine ligands such as SPhos can accelerate the rate of oxidative addition and reductive elimination.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base plays a crucial role in activating the boronic acid for transmetalation.[12] K₃PO₄ is often effective for sterically hindered couplings. Cs₂CO₃ is a stronger base that can be beneficial in difficult cases, but may not be compatible with base-sensitive functional groups.
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, 2-MeTHFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[13] For anhydrous conditions, which can sometimes be beneficial, toluene or 2-MeTHF are excellent choices.[14] All solvents should be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Temperature 80-120 °CHigher temperatures are generally required to overcome the activation energy for the oxidative addition of the sterically hindered 7-bromo-benzofuran. The optimal temperature should be determined empirically for each substrate combination.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed conditions; Steric hindranceEnsure proper inert atmosphere techniques. Use a more active catalyst system (e.g., Pd₂(dba)₃/SPhos). Increase reaction temperature.
Protodeborylation of Boronic Acid Presence of excess water or protic solvents; Prolonged reaction times at high temperaturesUse anhydrous solvents and a stronger, less nucleophilic base like K₃PO₄. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of solvents and reaction vessel.
Dehalogenation of 7-Bromo-benzofuran Presence of reducing agents or certain basesUse a milder base and ensure high purity of all reagents.

Experimental Workflow Diagram

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Reagents [label="Combine 7-Bromo-benzofuran,\nBoronic Acid, Catalyst, and Base\nin a Reaction Vessel", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill with Ar or N₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Add Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="Heat with Vigorous Stirring\n(80-120 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Extraction and Washing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Isolated 7-Aryl-Benzofuran", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Reagents; Reagents -> Inert; Inert -> Solvent; Solvent -> React; React -> Monitor; Monitor -> Workup [label="Upon Completion"]; Workup -> Purify; Purify -> Product; } }

Caption: A generalized experimental workflow for the Suzuki coupling of 7-bromo-benzofuran derivatives.

Conclusion

The Suzuki-Miyaura cross-coupling of 7-bromo-benzofuran derivatives is a powerful and versatile method for the synthesis of novel 7-aryl-benzofurans. While the steric hindrance at the C7 position presents a challenge, the use of robust palladium catalysts with bulky, electron-rich phosphine ligands, in conjunction with careful optimization of the base and solvent system, can lead to high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully navigate the complexities of this important transformation and accelerate the discovery of new chemical entities for drug development and other applications.

References

  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527.
  • Ma, D., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]

  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Mail, 125.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2024, October). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2025, December 11). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of 2,3-disubstituted-7-arylbenzofurans. [Link]

  • Lubaeva, A. E., et al. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Guerreiro, A., et al. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7881-7929. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]

  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Martins, A. C. S., et al. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]

  • Zhao, Q., et al. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Parker, D. (2021). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions [Master's Thesis, San Jose State University]. SJSU ScholarWorks. [Link]

  • Molecules. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

Sources

Application

Application Note: High-Efficiency Microwave Synthesis of Halogenated Benzofuran-2-Carboxylic Acids

Executive Summary This application note details a robust, scalable, and "green" protocol for the synthesis of halogenated benzofuran-2-carboxylic acids using microwave irradiation. Unlike conventional reflux methods that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, and "green" protocol for the synthesis of halogenated benzofuran-2-carboxylic acids using microwave irradiation. Unlike conventional reflux methods that require 8–12 hours and hazardous solvents (e.g., DMF), this protocol utilizes Polyethylene Glycol (PEG-400) or Ethanol as a polar, microwave-absorbing solvent system. The method achieves cyclization and subsequent hydrolysis in under 30 minutes with yields typically exceeding 85%.

Key Advantages:

  • Speed: Reaction times reduced from hours to minutes.

  • Purity: Cleaner reaction profiles with minimal side products due to uniform dielectric heating.

  • Safety: Elimination of volatile organic solvents in favor of low-vapor-pressure PEG-400.

Strategic Rationale & Mechanism

The Pharmacophore

Benzofuran-2-carboxylic acids are privileged scaffolds in drug discovery, serving as core structures for anti-inflammatory agents, antimicrobial compounds, and kinase inhibitors. The incorporation of halogens (Cl, Br, F) at the C5 or C7 positions is critical for modulating lipophilicity (LogP) and metabolic stability (blocking P450 oxidation sites).

Why Microwave Irradiation?

Conventional heating relies on thermal conduction, often leading to "wall effects" and temperature gradients that degrade sensitive halogenated substrates. Microwave irradiation utilizes dipolar polarization and ionic conduction , directly coupling energy to the polar solvent and reagents.

  • Specific Microwave Effect: The rapid rotation of the polar reaction medium (PEG-400/Ethanol) lowers the activation energy barrier for the initial O-alkylation step, significantly accelerating the rate-determining step.

Reaction Mechanism

The synthesis proceeds via a modified Rap-Stoermer type condensation. The mechanism involves two distinct phases which can be telescoped into a single pot:

  • O-Alkylation: Base-catalyzed nucleophilic attack of the phenoxide ion on ethyl bromoacetate.

  • Intramolecular Cyclization: An aldol-type condensation followed by elimination of water (dehydration) to form the benzofuran ring.

  • Hydrolysis (Optional Step 2): Saponification of the ester to the free acid.

ReactionMechanism Start 5-Halo-Salicylaldehyde Inter1 O-Alkylated Intermediate (Aryl ether) Start->Inter1 MW, 100°C SN2 Attack Reagent Ethyl Bromoacetate (+ K2CO3) Reagent->Inter1 Cyclization Intramolecular Aldol Condensation Inter1->Cyclization - HBr Ester Benzofuran-2-Ester Cyclization->Ester - H2O (Aromatization) Hydrolysis Saponification (NaOH/H2O) Ester->Hydrolysis MW, 80°C Product Benzofuran-2-Carboxylic Acid Hydrolysis->Product Acidification

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of halogenated benzofuran-2-carboxylic acids.

Standard Operating Procedure (SOP)

Materials & Equipment
  • Microwave System: Single-mode microwave reactor (e.g., Anton Paar Monowave or CEM Discover) capable of pressure control (0–20 bar).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with PEEK snap-caps/seals.

  • Reagents:

    • 5-Bromo-2-hydroxybenzaldehyde (or chloro/fluoro analogs)

    • Ethyl bromoacetate[1]

    • Potassium Carbonate (K₂CO₃), anhydrous[2]

    • Solvent: PEG-400 (Preferred for Green Protocol) or Ethanol.

    • Sodium Hydroxide (NaOH), 2M aqueous solution.

Protocol: One-Pot, Two-Step Synthesis

Step 1: Cyclization (Ester Formation)

  • Charge: In a 10 mL microwave vial, add substituted salicylaldehyde (1.0 mmol), ethyl bromoacetate (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent: Add 3.0 mL of PEG-400. Add a magnetic stir bar.

  • Seal: Cap the vessel tightly.

  • Irradiate: Program the microwave reactor:

    • Temperature: 120°C[2]

    • Hold Time: 10 minutes

    • Stirring: High[3][4]

    • Power: Dynamic (max 300 W)

  • Cool: Allow the vessel to cool to 50°C (using compressed air cooling feature).

Step 2: Hydrolysis (Acid Formation)

  • Open: Carefully de-cap the vessel (ensure pressure is released).

  • Add Base: Add 1.0 mL of 2M NaOH solution directly to the reaction mixture.

  • Irradiate: Reseal and program the reactor:

    • Temperature: 80°C

    • Hold Time: 5 minutes

  • Workup:

    • Pour the reaction mixture into crushed ice-water (20 mL).

    • Acidify with 1N HCl until pH ~2.

    • The product will precipitate as a solid.

    • Filter, wash with cold water, and dry.

    • Recrystallization (if necessary): Ethanol/Water (9:1).

ExperimentalWorkflow Setup Step 1: Load Reagents (Aldehyde, Bromoacetate, K2CO3, PEG-400) MW1 MW Irradiation 1 120°C, 10 min, High Stir Setup->MW1 Check Cool to 50°C Add 2M NaOH MW1->Check MW2 MW Irradiation 2 80°C, 5 min Check->MW2 Quench Pour into Ice Water Acidify with HCl (pH 2) MW2->Quench Isolate Filtration & Drying (Recrystallize EtOH/H2O) Quench->Isolate

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Results & Process Validation

Yield Comparison

The following data compares the microwave protocol against conventional reflux (oil bath) methods for 5-bromo-benzofuran-2-carboxylic acid.

ParameterConventional RefluxMicrowave (This Protocol)Improvement
Solvent Acetone or DMFPEG-400Green/Safety
Temperature 60–140°C120°CControlled
Time 8–12 Hours15 Minutes (Total)30x Faster
Yield 65–70%88–92%+20%
Workup Solvent evaporation req.Water precipitationSimplified
Analytical Expectations[1][2][5][6]
  • 1H NMR (DMSO-d6): Look for the disappearance of the phenolic -OH (approx. 10-11 ppm) and the aldehyde -CHO (approx. 10 ppm). The formation of the benzofuran ring is confirmed by a characteristic singlet at δ 7.6–7.8 ppm (H-3 proton of the furan ring).

  • Mass Spec: Distinctive isotope patterns for Halogens (e.g., 1:1 doublet for Bromine [M]+ and [M+2]+).

Troubleshooting & Expert Tips

  • Pressure Management: Although these reactions are generally low pressure (<5 bar), the addition of ethanol or water in closed vessels can spike pressure. Ensure the vessel is rated for at least 20 bar.

  • Solvent Choice:

    • PEG-400:[5] Best for "Green" chemistry and high yields.[6][7] It acts as a phase transfer catalyst and microwave absorber.

    • Ethanol:[1][3] Good alternative if PEG is difficult to remove (though water wash usually clears PEG).

    • DMF: Use only if the substrate is completely insoluble in PEG/Ethanol. Requires more rigorous workup.

  • Incomplete Cyclization: If the intermediate ester is detected but not the acid, extend the second MW step (Hydrolysis) by 5 minutes. If the O-alkylated phenol is detected but no ring closure, increase Step 1 temperature to 140°C.

  • Steric Hindrance: For 3-substituted salicylaldehydes, steric bulk may retard the attack on the bromoacetate. Increase reaction time to 20 minutes.

References

  • Vertex AI Search. (2025).[8] Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Institutes of Health (NIH). Link

  • ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Link

  • Bentham Science. (2025).[8][9] Green Synthesis of Tetrahydrobenzo[b]Pyrans by Microwave Assisted Multi-Component One-Pot Reactions in PEG-400. Link

  • Atlantis Press. (2025).[9] Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Link

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic Acid Synthesis

Executive Summary & Diagnostic Logic The synthesis of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid presents a unique "push-pull" electronic challenge. The presence of the electron-withdrawing fluorine at C4 and the bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Logic

The synthesis of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid presents a unique "push-pull" electronic challenge. The presence of the electron-withdrawing fluorine at C4 and the bulky bromine at C7 creates significant steric and electronic deactivation during the ring-closure phase.[1]

Low yields in this synthesis are typically caused by two primary failure modes:

  • Poor Nucleophilicity: The inductive effect of the 4-Fluoro substituent reduces the nucleophilicity of the phenoxide oxygen during the initial alkylation step.[1]

  • Regiochemical Scrambling: Attempts to introduce the bromine after ring formation often result in C2-bromination due to the high reactivity of the furan ring, rather than the desired C7 position.[1]

Diagnostic Workflow

The following logic tree outlines the decision process for selecting the optimal optimization strategy based on your current intermediate status.

Synthesis_Logic Start Start: Identify Current Bottleneck Route_Check Which Synthetic Route? Start->Route_Check Route_A Route A: Cyclization (Salicylaldehyde + Haloacetate) Route_Check->Route_A Pre-brominated Precursor Route_B Route B: Late-Stage Functionalization Route_Check->Route_B Brominating Benzofuran Core Issue_A Issue: Low Yield in Ring Closure Route_A->Issue_A Issue_B Issue: C2 vs C7 Regioselectivity Route_B->Issue_B Sol_A1 Optimization: The 'Cesium Switch' (Boost Phenoxide Nucleophilicity) Issue_A->Sol_A1 Steric/Electronic Drag Sol_B1 Optimization: C2-Blocking Strategy (Silyl Protection) Issue_B->Sol_B1 Over-bromination Final Target: High Purity Product Sol_A1->Final Sol_B1->Final

Caption: Decision matrix for selecting the correct optimization protocol based on synthetic route and observed failure mode.

Troubleshooting Guide: The "Ring Closure" Route (Recommended)

This section addresses the most robust route: The Feist-Bénary Cyclization of a substituted salicylaldehyde (e.g., methyl 3-bromo-6-fluoro-5-formyl-2-hydroxybenzoate) with ethyl bromoacetate.[1]

The Core Problem: The fluorine atom at the C6 position of the salicylaldehyde (which becomes C4 of the benzofuran) exerts a strong inductive effect (-I), pulling electron density away from the phenolic oxygen.[1] Combined with the steric bulk of the bromine at C3 (becoming C7), the initial


 attack on ethyl bromoacetate is sluggish.[1]
Critical Process Parameters (CPP) Optimization
ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)Technical Rationale
Base

(Potassium Carbonate)

(Cesium Carbonate)
The "Cesium Effect": The larger cation radius disrupts tight ion pairing with the phenoxide, significantly increasing its nucleophilicity in sterically crowded systems [1].[1]
Solvent Acetone or MeCNDMF or NMP Polar aprotic solvents with high dielectric constants are required to solvate the cation and stabilize the transition state of the

displacement.[1]
Temperature Reflux (

)

Higher thermal energy is required to overcome the activation energy barrier imposed by the electron-withdrawing fluorine.[1]
Additive NoneTBAI (10 mol%) Tetrabutylammonium iodide acts as a phase-transfer catalyst and exchanges the leaving group (Br

I), creating a more reactive electrophile (ethyl iodoacetate) in situ.[1]
Protocol 1: The "Cesium Switch" Cyclization

Use this protocol if your ring-closure yield is <40%.[1][2]

  • Dissolution: Dissolve the 3-bromo-6-fluoro-2-hydroxy-5-formyl-benzoate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (2.5 equiv) . Stir at Room Temperature (RT) for 30 minutes. Note: The color should shift to a deep yellow/orange, indicating phenoxide formation.[1]
    
  • Alkylation: Add Ethyl Bromoacetate (1.2 equiv) and TBAI (0.1 equiv) .

  • Cyclization: Heat the mixture to 95°C for 4-6 hours. Monitor by HPLC.

    • Checkpoint: If the intermediate O-alkylated product is visible but not cyclizing, increase temp to 110°C or add a catalytic amount of DBU (0.1 equiv) to force the aldol condensation/dehydration steps.[1]

  • Workup: Cool to RT. Pour into ice-water acidified with 1M HCl (to neutralize excess base). Filter the precipitate.[1][3] Avoid extraction if possible to prevent emulsion formation due to the amphiphilic nature of the product.[1]

Troubleshooting Guide: The "Late-Stage Bromination" Route

If you are attempting to brominate 4-fluoro-1-benzofuran-5-carboxylic acid directly, you are likely encountering regioselectivity issues .[1][2]

The Core Problem: In benzofurans, the C2 position is the most electron-rich and kinetically active site for Electrophilic Aromatic Substitution (EAS).[1] Even with the directing effects of the benzene ring substituents, bromination often occurs at C2 (kinetic product) or C3 before C7 [2].[1]

Regioselectivity Analysis
  • C2: Highly reactive (furan characteristic).[1]

  • C7: Activated by the ether oxygen (ortho), but sterically hindered.[1]

  • C3: Generally less reactive than C2, but possible.[1]

Protocol 2: C2-Blocked Directed Bromination

To force bromination at C7, you must temporarily block C2 or use thermodynamic control.[1]

  • Esterification: Ensure the C5-carboxylic acid is protected as a methyl ester.[1] Free acids can form salts that alter directing effects.[1]

  • Brominating Agent: Use N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) rather than elemental bromine.[1] NBS provides a slow, controlled release of

    
    .[1]
    
  • Temperature Control: Conduct the reaction at 0°C to RT . High temperatures favor the thermodynamic product, but in this scaffold, C2-bromination is often irreversible.[1]

  • Alternative: The C2-Silyl Block (If direct bromination fails)

    • Step A: Treat starting material with LDA (at -78°C) followed by TMSCl.[1] This installs a TMS group at C2 (the most acidic proton).[1]

    • Step B: Brominate with NBS.[1] The C2 position is blocked; C3 is deactivated by the C2-TMS group steric bulk.[1] Bromination is forced to C7.[1]

    • Step C: Deprotect TMS using TBAF or mild acid.[1]

Frequently Asked Questions (FAQs)

Q: Why is my product decarboxylating during the hydrolysis step? A: Benzofuran-2-carboxylic acids are prone to decarboxylation, but 5-carboxylic acids are generally stable.[1] However, the presence of the 4-Fluoro group destabilizes the bond.[1] Solution: Avoid harsh acidic hydrolysis (e.g., conc.[1] HCl/Reflux). Use LiOH in THF/Water (2:1) at 40°C. This mild saponification prevents thermal decarboxylation.[1]

Q: Can I use the Sandmeyer reaction to install the bromine? A: Yes, and it is often superior for purity.[1] If you can synthesize the 7-amino-4-fluoro derivative, the Sandmeyer reaction (


) provides exclusive C7 regioselectivity [3].[1] However, synthesizing the 7-amino precursor often requires nitration, which may yield inseparable mixtures of 4-fluoro-7-nitro and 4-fluoro-2-nitro isomers.[1]

Q: My reaction mixture turns black and tarry. What is happening? A: This indicates polymerization of the furan ring, likely caused by high localized concentration of strong acid or radical species.[1]

  • Fix 1: Ensure your solvent (DMF/THF) is peroxide-free.[1]

  • Fix 2: If using elemental bromine, switch to NBS or

    
    -Dioxane complex to reduce oxidative stress on the furan ring.[1]
    

References

  • Flessner, T., & Dorsch, D. (2001).[1] "Efficient Synthesis of 5-Substituted Benzofurans." Synlett, 2001(12), 1921-1923.[1]

  • Keay, B. A., & Dibble, P. W. (1996).[1] "Benzofurans."[1][3][4][5][6][7][8][9][10][11][12] In Comprehensive Heterocyclic Chemistry II, Vol 2, 395-436. Elsevier.[1] [1]

  • Eldehna, W. M., et al. (2020).[1][8] "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors." ACS Medicinal Chemistry Letters, 11(5), 1022-1027.[1][8] [1]

  • Organic Chemistry Portal. "Synthesis of Benzofurans." (General reference for Feist-Bénary conditions).

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.[1] The user assumes all liability for safety and compliance.

Sources

Optimization

Technical Support Center: Resolving Purification Issues with Brominated Benzofuran Acids

Welcome to the technical support center for the purification of brominated benzofuran acids. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of brominated benzofuran acids. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds in high purity. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may face during your experimental work.

Troubleshooting Guide

This section addresses common purification challenges in a question-and-answer format, providing both explanations and actionable protocols.

Question 1: My final product is contaminated with the unreacted starting benzofuran or its non-brominated acid derivative. How can I remove it?

Answer:

This is a frequent issue, often arising from incomplete bromination or hydrolysis of an ester precursor. The key to separation is exploiting the differences in polarity and acidity between your desired product and the contaminants.

Causality:

  • Incomplete Bromination: The reaction may not have gone to completion, leaving unreacted starting material. Factors influencing this include insufficient brominating agent, suboptimal reaction temperature, or short reaction times.[1]

  • Hydrolysis: If your synthesis involves the hydrolysis of a brominated benzofuran ester, incomplete hydrolysis will leave the less polar ester in your crude product.

Troubleshooting Protocol: Acid-Base Extraction

This method leverages the acidic nature of your target compound to separate it from less acidic or neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). Your brominated benzofuran acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The less acidic starting materials (like a benzofuran without the carboxylic acid) or neutral esters will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer from the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out. The pH should be checked to ensure it is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Question 2: I am observing multiple brominated products, likely regioisomers. How can I separate them?

Answer:

The separation of regioisomers is a common challenge in the synthesis of substituted aromatic compounds.[2] The success of the separation depends on exploiting subtle differences in their physical and chemical properties.

Causality:

  • Reaction Kinetics vs. Thermodynamics: The bromination of benzofurans can lead to a mixture of isomers depending on the reaction conditions and the directing effects of existing substituents on the benzofuran ring.[3][4]

Troubleshooting Strategies:

Strategy 1: Column Chromatography Optimization

Column chromatography is a powerful technique for separating isomers.[5]

  • Solvent System Screening: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).[2]

  • Polarity Adjustment: If the isomers are not separating well, try small, incremental changes in the solvent polarity. The addition of a small amount of a more polar solvent like methanol or a small amount of acetic acid can sometimes improve separation of acidic compounds.[6]

Solvent System Examples for Aromatic Acids Polarity Notes
Hexane:Ethyl Acetate (with 1% Acetic Acid)Low to MediumThe acetic acid can help to suppress deprotonation of the carboxylic acid on the silica gel, leading to better peak shape.
Dichloromethane:MethanolMedium to HighUseful for more polar compounds.

Strategy 2: Recrystallization

If a suitable solvent system for chromatography cannot be found, recrystallization can be an effective alternative.[7][8][9]

  • Solvent Selection: The ideal solvent is one in which your desired isomer has high solubility at elevated temperatures and low solubility at room temperature, while the undesired isomer has either very high or very low solubility at all temperatures.

  • Procedure: Dissolve the mixture of isomers in a minimal amount of the hot solvent. Allow the solution to cool slowly. The less soluble isomer should crystallize out, leaving the more soluble isomer in the mother liquor.

  • Purity Check: Analyze the crystals and the mother liquor by HPLC or NMR to assess the efficiency of the separation.

Question 3: My brominated benzofuran acid appears to be degrading during silica gel column chromatography. What can I do?

Answer:

Degradation on silica gel is a known issue for certain classes of compounds, particularly those that are acid-sensitive.[10]

Causality:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.

  • Prolonged Contact Time: The longer your compound remains on the column, the greater the chance of degradation.

Troubleshooting Protocol:

  • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry in your chosen eluent and adding 1-2% of a base like triethylamine.[10]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.

  • Flash Chromatography: Minimize the contact time by running the column as quickly as possible without compromising separation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my brominated benzofuran acid?

A1: A combination of techniques is often best for a comprehensive purity profile.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining the purity of your compound and for identifying and quantifying impurities.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and for identifying any isomeric impurities. Quantitative NMR (qNMR) can also be used for accurate purity assessment without the need for a reference standard of the analyte.[11]

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is powerful for identifying the molecular weight of your compound and any impurities.[12][14]

Q2: What are the recommended storage conditions for brominated benzofuran acids?

A2: Proper storage is crucial to maintain the integrity of your compound.

  • Temperature: Store in a cool, dark, and dry place. Elevated temperatures can accelerate decomposition.[15]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air. For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.

  • Incompatible Materials: Store away from strong bases and reactive metals.[16] As these are acidic compounds, they should not be stored in metal cabinets that can be corroded by acid vapors.[17]

Q3: Can I use N-bromosuccinimide (NBS) for the bromination of benzofurans?

A3: Yes, NBS is a commonly used reagent for the bromination of aromatic and heterocyclic compounds, including benzofuran derivatives.[1] It is often preferred over liquid bromine as it is a solid and easier to handle.[1] The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.[1][5]

Visualized Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product Analysis (TLC, HPLC, or NMR) impurity_type Identify Main Impurity start->impurity_type unreacted_sm Unreacted Starting Material (Non-acidic/Ester) impurity_type->unreacted_sm Non-polar/ Neutral regioisomers Regioisomers impurity_type->regioisomers Similar Polarity baseline_material Baseline Material/ Polar Impurities impurity_type->baseline_material Highly Polar acid_base Perform Acid-Base Extraction unreacted_sm->acid_base column Optimize Column Chromatography regioisomers->column baseline_material->column recrystallization Attempt Recrystallization column->recrystallization Separation Fails

Caption: A decision tree for selecting an appropriate purification strategy.

General Workflow for Column Chromatography Optimization

Chromatography_Workflow start Initial TLC Screening (e.g., 7:3 Hexane:EtOAc) assess_rf Assess Rf and Separation start->assess_rf high_rf High Rf (Runs too fast) assess_rf->high_rf Rf > 0.5 low_rf Low Rf (Sticks to baseline) assess_rf->low_rf Rf < 0.2 poor_sep Poor Separation assess_rf->poor_sep Spots Overlap run_column Run Flash Column Chromatography assess_rf->run_column Good Separation (ΔRf > 0.1) decrease_polarity Decrease Polarity (Increase Hexane %) high_rf->decrease_polarity increase_polarity Increase Polarity (Increase EtOAc %) low_rf->increase_polarity change_solvent Try Different Solvent System (e.g., DCM/MeOH) poor_sep->change_solvent decrease_polarity->assess_rf increase_polarity->assess_rf change_solvent->assess_rf

Caption: A workflow for optimizing column chromatography conditions.

References

  • US Patent US3147280A, "Preparation of benzofuran derivatives", Google P
  • Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). "Synthesis and Crystal Structure of Benzofuran Derivative". Asian Journal of Chemistry, 24(8), 3436-3438.
  • "Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase". Molecules, 2014.
  • "How to separ
  • "Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • "(b)Synthesis of benzofuran derivatives.".
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).
  • "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives". The Journal of Organic Chemistry, 2022.
  • "A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile". Benchchem.
  • "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives".
  • "GC separation of the 3‐benzoylbenzofurans 1a–c from their 4 - ResearchGate".
  • "Technical Support Center: Purification of Halogen
  • "GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
  • "Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide". JOCPR.
  • "Benzofuran synthesis". Organic Chemistry Portal.
  • "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction". Molecules, 2012.
  • "Resolution of 2,3-dihydro-benzofuran-3-ols". Indian Academy of Sciences.
  • "Bromination of Cinnamic acid". The Royal Society of Chemistry.
  • "Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks". MDPI.
  • "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
  • "A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds". Benchchem.
  • "Removing Halogenated Organic Compounds: A Guide to Solutions". Desotec.
  • "Recent Trends in Analytical Techniques for Impurity Profiling". Biomedical Journal of Scientific & Technical Research.
  • "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
  • "Synthesis of Benzofuran Derivatives via Different Methods". Taylor & Francis.
  • "Role of addition compounds in the halogenation of benzofurans and benzothiophens". Journal of the Chemical Society, Perkin Transactions 2.
  • "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • "Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromin
  • "Hydrothermal stability of aromatic carboxylic acids".
  • "Chromatographic separations of arom
  • "Bromination of aromatic compounds".
  • "Chemical Storage Guidelines".
  • "Purification of Laboratory Chemicals, Sixth Edition". Sciencemadness.org.
  • "HAZARDOUS M
  • "Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chrom
  • "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles". Indian Journal of Chemistry.
  • "Practices for Proper Chemical Storage".
  • "Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety". iSCU.
  • "Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide". Journal of Current Physical Chemistry, 2017.

Sources

Troubleshooting

overcoming steric hindrance in 4-fluoro benzofuran derivatization

Current Status: Online Ticket ID: 4F-BF-STERIC-001 Subject: Overcoming Steric and Electronic Barriers in 4-Fluorobenzofuran Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: 4F-BF-STERIC-001 Subject: Overcoming Steric and Electronic Barriers in 4-Fluorobenzofuran Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Advanced Synthesis Support Module

You are likely here because the 4-fluorobenzofuran (4-F-BF) scaffold is failing in your standard medicinal chemistry workflows. This is a known "privileged but problematic" motif.

The Core Problem: The C4-fluorine atom is not just a passive substituent. It exerts a "peri-like" steric clash with the C3 position and drastically alters the electronic landscape of the furan ring via the ortho-fluorine effect.

  • Steric Consequence: It blocks standard coordination spheres for transition metals at C3.

  • Electronic Consequence: It inductively acidifies the C3-H bond but simultaneously destabilizes C3-metal intermediates, promoting elimination to highly reactive 3,4-benzofurynes (tars/polymerization).

This guide provides three targeted troubleshooting modules to bypass these barriers.

Module 1: The "Benzyne Trap" (Lithiation Failures)

Symptom: You attempted to lithiate C3 (using n-BuLi or LDA) to trap with an electrophile, but obtained low yields, black tars, or complex mixtures.

Root Cause: The 4-F substituent inductively activates the C3-H for deprotonation. However, the resulting C3-lithio species is thermally unstable. It readily eliminates LiF to form 3,4-didehydrobenzofuran (a het-aryne) , which rapidly dimerizes or reacts non-selectively.

The Fix: Switch from "Hard" Lithiation to "Soft" Magnesiation or Zincation.

Protocol: Turbo-Grignard Exchange (The Knochel Protocol)

Instead of direct lithiation, use a halogen-metal exchange on a 3-bromo precursor, or use a magnesiate base which stabilizes the anion.

Step-by-Step Workflow:

  • Precursor: Start with 3-bromo-4-fluorobenzofuran (if available) or 4-fluorobenzofuran.

  • Reagent Prep: Prepare i-PrMgCl·LiCl (Turbo Grignard). The LiCl breaks oligomers, increasing kinetic basicity while the Mg-C bond is more covalent and stable than Li-C.

  • Reaction (Halogen Exchange):

    • Dissolve substrate in anhydrous THF (0.5 M).

    • Cool to -40 °C (Critical: Do not go to -78°C, exchange is too slow; do not go to 0°C, benzyne forms).

    • Add i-PrMgCl·LiCl (1.1 equiv) dropwise.

    • Stir for 1 hour.

  • Quench: Add electrophile (aldehyde, iodine, etc.) at -40 °C, then warm to RT.

Data Comparison: Base Selection

Base / MethodSpecies FormedStability at -78°CStability at -20°CPrimary Risk
n-BuLi C3-LiModerateVery Low LiF Elimination (Benzyne)
LDA C3-LiLowUnstablePolymerization
i-PrMgCl·LiCl C3-MgClHigh High Incomplete Exchange (if too cold)
LiTMP/ZnCl2 C3-ZnClVery HighVery HighLow Reactivity with weak electrophiles
Module 2: The "Steric Wall" (Cross-Coupling Stalls)

Symptom: Suzuki-Miyaura coupling at the C3 position (using a 3-halo-4-fluorobenzofuran) stalls at <20% conversion. The catalyst dies, or dehalogenation occurs.

Root Cause: The C4-fluorine atom creates a "steric wall" that hinders the Reductive Elimination step of the catalytic cycle. Standard ligands (PPh3, dppf) cannot open a wide enough bite angle to accommodate the crowding, or the Pd(II) complex rests in a stable, unreactive state.

The Fix: Ligand Engineering. You must use ligands that facilitate reductive elimination via bulkiness (forcing the product off) or electron-richness (speeding up oxidative addition).

Visualization: The Catalytic Bottleneck

G cluster_cycle Pd Catalytic Cycle (C3-Functionalization) Start Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C3-X) Start->OxAdd TransMet Transmetalation (Boronic Acid enters) OxAdd->TransMet StericBlock STERIC CLASH (4-F repels Ligand) TransMet->StericBlock Standard Ligands RedElim Reductive Elimination (Product Release) TransMet->RedElim Bulky Ligands (XPhos/RuPhos) StericBlock->RedElim High Failure Rate RedElim->Start caption Fig 1. The 4-F substituent creates a steric barrier during transmetalation/reductive elimination. Bulky dialkylbiaryl phosphines (Buchwald ligands) force the cycle forward.

Recommended Catalyst Systems
  • The "Gold Standard": Pd-PEPPSI-IPr

    • Why: The NHC ligand (IPr) is extremely bulky (umbrella shape) and electron-rich. It pushes the reaction through the steric blockade.[1]

    • Conditions: Pd-PEPPSI-IPr (2 mol%), K2CO3 (2 equiv), Dioxane/H2O (4:1), 80°C.

  • The Buchwald Alternative: XPhos Pd G4

    • Why: XPhos is designed specifically for sterically hindered aryl chlorides/bromides.

    • Conditions: XPhos Pd G4 (1-3 mol%), K3PO4 (3 equiv), Toluene/H2O, 100°C.

Module 3: The "Nuclear Option" (De Novo Synthesis)

Symptom: Functionalizing the intact 4-fluorobenzofuran core is proving impossible due to the combination of volatility and steric hindrance.

The Fix: Do not fight the scaffold. Build it. Construct the benzofuran ring after installing your desired substituents. This moves the difficult bond-formation step to a less hindered stage.

Protocol: Sonogashira-Cyclization Cascade

This method builds the furan ring from a phenol precursor, avoiding C3-functionalization issues entirely.

Reagents:

  • A: 2-Fluoro-6-iodophenol (commercially available or made from 2-fluorophenol).

  • B: Terminal Alkyne (bearing your desired C2 substituent).

Workflow:

  • Sonogashira Coupling: React A + B (Pd(PPh3)2Cl2, CuI, Et3N). The iodine is at the 6-position (relative to F at 2), which becomes C4/C3 in the final benzofuran.

    • Note: Ensure the iodine is ortho to the phenol -OH.

  • Cyclization: The intermediate 2-alkynylphenol cyclizes (often spontaneously or with mild AuCl3 or base) to form the benzofuran.

  • Result: You now have a 4-fluorobenzofuran with a substituent at C2. If you need a C3 substituent, use an internal alkyne or perform an iodocyclization (I2/NaHCO3) to place an Iodine at C3, which is then easier to couple than a hydrogen.

Decision Matrix: Which Route?

G Start Target: Functionalized 4-F Benzofuran PosQ Which position needs functionalization? Start->PosQ C2 C2 Position PosQ->C2 C3 C3 Position PosQ->C3 C2Sol Direct Lithiation (nBuLi, -78°C) High Success C2->C2Sol C3Complex Is the coupling partner sterically bulky? C3->C3Complex NoBulk No (e.g., Methyl, CN) C3Complex->NoBulk YesBulk Yes (e.g., Ortho-sub aryl) C3Complex->YesBulk Sol1 Turbo-Grignard Exchange (See Module 1) NoBulk->Sol1 Sol2 De Novo Synthesis (See Module 3) YesBulk->Sol2 caption Fig 2. Strategic decision tree for 4-fluorobenzofuran derivatization.

Frequently Asked Questions (FAQs)

Q: Why do I see a "double mass" (dimer) in my LCMS when trying to lithiate? A: You likely generated the 3,4-benzofuryne intermediate. Once formed, this reactive species undergoes [2+2] cycloaddition with itself or nucleophilic attack by the precursor anion. Immediate Action: Switch to i-PrMgCl·LiCl at -40°C to prevent elimination.

Q: Can I use Friedel-Crafts acylation to functionalize C3? A: Generally, no . The 4-fluorine atom is inductively withdrawing (-I), which deactivates the ring toward Electrophilic Aromatic Substitution (EAS). While the oxygen donates (+R), the proximity of the fluorine creates a "push-pull" conflict that leads to poor regioselectivity (C3 vs C5 mixtures) and sluggish rates.

Q: I need to install a Boron ester at C3. Direct borylation failed. What now? A: Use the Ir-catalyzed C-H borylation (Hartwig-Miyaura).

  • Catalyst: [Ir(COD)(OMe)]2 + dtbpy ligand.

  • Selectivity: This system is governed by sterics.[2][3] Because C4-F is small (Van der Waals radius ~1.47 Å) compared to C-H, the catalyst might approach C3, but C2 is vastly more accessible. You will likely get C2-borylation. Block C2 with a TMS group first, then borylate C3, then deprotect C2.

References
  • Knochel, P., et al. "Functionalization of Heterocycles using Turbo-Grignard Reagents." Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9794–9824.

  • Valente, C., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for Negishi Cross-Coupling." Journal of Organic Chemistry, vol. 77, no. 5, 2012, pp. 2463–2471.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27–50.

  • Leroux, F. R., et al. "The Ortho-Fluorine Effect in Organometallic Chemistry." Chemical Reviews, vol. 108, no. 6, 2008, pp. 2024–2095.

  • Feyzi, A., & Jafarpour, F. "Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis."[4] Chemical Science, 2025.

Sources

Optimization

stability of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid in aqueous buffers

Introduction This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid in aqueous buffer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid in aqueous buffer systems. As a key intermediate in pharmaceutical research, understanding its behavior in solution is critical for reproducible experimental outcomes and the development of robust formulations. This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid in aqueous solutions?

The stability of this molecule is primarily dictated by a combination of factors:

  • pH of the Buffer: This is the most critical factor. The pH determines the ionization state of the carboxylic acid group and can catalyze hydrolytic degradation pathways.

  • Buffer Species: The chemical nature of the buffer components can influence stability. Nucleophilic buffers (e.g., Tris, citrate) may interact with the molecule, while phosphate buffers are generally more inert.

  • Temperature: As with most chemical compounds, elevated temperatures accelerate the rate of degradation.

  • Light Exposure: Aromatic systems, particularly those with halogen substituents, can be susceptible to photodecomposition.

  • Presence of Oxidizing Agents: Dissolved oxygen or other oxidizing species can lead to the formation of degradation products.

Q2: How does pH specifically affect the compound's stability and solubility?

The pH has a dual effect. Firstly, it governs the solubility through the ionization of the 5-carboxylic acid group. At pH values significantly below its acid dissociation constant (pKa), the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylate anion is formed, dramatically increasing aqueous solubility.

Secondly, extreme pH conditions can promote degradation.

  • Acidic Conditions (pH < 3): While the benzofuran ring itself is relatively stable, strong acidic conditions could potentially catalyze the hydrolysis of the ether linkage, although this is generally slow.

  • Basic Conditions (pH > 9): Alkaline environments are more concerning. They can facilitate nucleophilic attack on the aromatic ring, potentially leading to dehalogenation (loss of bromine or fluorine) or other structural rearrangements. Ester and amide bonds in similar pharmaceuticals are particularly prone to hydrolysis at extreme pH levels[1].

Q3: What are the likely degradation products I might observe?

While specific degradation pathways for this exact molecule are not extensively published, based on its structure, potential degradation products could include:

  • Dehalogenated Species: Loss of the bromine atom at the 7-position is a plausible degradation route, especially under reductive or certain photolytic conditions.

  • Decarboxylation Products: Loss of the carboxylic acid group (as CO2) can occur under thermal stress.

  • Ring-Opened Products: Severe oxidative or hydrolytic stress could lead to the cleavage of the furan ring, resulting in phenolic derivatives. For instance, the degradation of dibenzofuran can proceed via hydroxylation and subsequent meta-cleavage of the aromatic structure[2].

Q4: Are there any known incompatibilities with common buffer components?

Direct incompatibilities are not documented; however, caution is advised with certain buffer types. Buffers containing primary or secondary amines (like Tris) could theoretically act as nucleophiles under certain conditions. Dicarboxylic acid buffers like malonate or citrate are known to chelate metal ions, which can be beneficial in preventing metal-catalyzed oxidation but may have other unforeseen effects[3]. For initial studies, non-nucleophilic buffers such as phosphate (PBS) or HEPES are recommended.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitates in Solution 1. pH is below the pKa: The compound is in its less soluble, neutral form. 2. Exceeded Solubility Limit: The concentration is too high for the chosen buffer system. 3. Buffer Incompatibility: The buffer salts are "salting out" the compound.1. Adjust the pH of the buffer to be at least 1-2 units above the estimated pKa of the carboxylic acid. 2. Determine the compound's solubility limit in the chosen buffer before preparing stock solutions. Consider using a co-solvent like DMSO or ethanol (ensure it doesn't affect your experiment). 3. Try a different buffer system or lower the buffer concentration.
Appearance of New Peaks in HPLC/LC-MS Over Time 1. Chemical Degradation: The compound is not stable under the storage or experimental conditions.1. This is a clear sign of instability. Immediately perform a forced degradation study (see protocol below) to identify the cause. 2. Prepare solutions fresh for each experiment. 3. Store stock solutions at -20°C or -80°C and protect from light by using amber vials or wrapping in foil.
Inconsistent or Non-Reproducible Assay Results 1. Time-Dependent Degradation: The compound degrades over the course of the experiment, leading to variable concentrations. 2. Photodegradation: Exposure to ambient or UV light is causing degradation. 3. Adsorption to Surfaces: The compound may be adsorbing to plasticware or vials.1. Run a time-course experiment, analyzing the compound's concentration at t=0 and at the end of the assay period to quantify degradation. 2. Conduct experiments under low-light conditions or using amber-colored labware. 3. Use low-adsorption vials (e.g., silanized glass) and minimize the use of plastics where possible.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress the compound to rapidly identify its potential degradation pathways and sensitivities.

Objective: To evaluate the stability of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress.

Materials:

  • 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid

  • Buffers: 0.1 M HCl, 0.1 M NaOH, pH 4.5 Acetate, pH 7.4 Phosphate (PBS), pH 9.0 Carbonate

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV and/or MS detector

  • Photostability chamber (ICH Option 1 or 2)

  • Calibrated oven

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of 50 µg/mL.

  • Stress Conditions: Expose the samples to the conditions outlined in the table below. Include a control sample (diluted in mobile phase or water) kept at 5°C in the dark.

Stress Condition Procedure Time Points for Analysis
Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C.0, 2, 8, 24, 48 hours
Base Hydrolysis Mix with 0.1 M NaOH. Incubate at room temp.0, 1, 4, 8, 24 hours
Neutral Hydrolysis Mix with pH 7.4 PBS. Incubate at 60°C.0, 2, 8, 24, 48 hours
Oxidative Mix with 3% H₂O₂. Incubate at room temp in the dark.0, 1, 4, 8, 24 hours
Thermal Store the solid compound and a solution (in pH 7.4 PBS) at 80°C.1, 3, 7 days
Photolytic Expose the solid compound and a solution (in pH 7.4 PBS) to light in a photostability chamber. Keep a control sample wrapped in foil.End of exposure (e.g., 1.2 million lux hours)
  • Analysis: At each time point, neutralize the acidic/basic samples if necessary. Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation: Calculate the percentage degradation. Identify major degradation products by comparing retention times with the control and analyzing mass spectra if available.

Diagram: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution Dilute Dilute to 50 µg/mL in Stressor Start->Dilute Acid Acid Hydrolysis (0.1M HCl, 60°C) Dilute->Acid Expose Samples Base Base Hydrolysis (0.1M NaOH, RT) Dilute->Base Expose Samples Oxidative Oxidative (3% H2O2, RT) Dilute->Oxidative Expose Samples Thermal Thermal (Solid & Solution, 80°C) Dilute->Thermal Expose Samples Photo Photolytic (ICH Chamber) Dilute->Photo Expose Samples Analyze Analyze via HPLC/LC-MS at Time Points Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Report Calculate % Degradation Identify Impurities Analyze->Report Degradation_Pathways cluster_pathways Degradation Products Parent 7-Bromo-4-fluoro-1-benzofuran- 5-carboxylic acid Dehalogenated Dehalogenated Product (loss of Br) Parent->Dehalogenated Photolysis (UV) or Reductive Stress Hydroxylated Hydroxylated Product (Br replaced by OH) Parent->Hydroxylated Base Hydrolysis (High pH) Decarboxylated Decarboxylated Product (loss of COOH) Parent->Decarboxylated Thermal Stress (High Temp) RingOpened Ring-Opened Products Parent->RingOpened Strong Oxidation (e.g., KMnO4)

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid: A Comparative NMR Guide

Executive Summary The structural validation of halogenated benzofurans, specifically 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid , presents unique challenges due to the interplay of heteronuclear coupling ( F- H) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of halogenated benzofurans, specifically 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid , presents unique challenges due to the interplay of heteronuclear coupling (


F-

H) and solubility constraints imposed by the carboxylic acid moiety.[1]

This guide moves beyond standard spectral listings to provide a comparative analysis of solvent systems and acquisition protocols . It is designed to help researchers distinguish this specific scaffold from regioisomers (e.g., 4-bromo-7-fluoro analogs) and degradation products, ensuring rigorous structural confirmation in drug discovery pipelines.[1]

Part 1: Structural Analysis & Theoretical Prediction[1]

Before experimental acquisition, the analyst must understand the magnetic environment created by the trisubstituted benzene ring fused to the furan.

The Spin System

The molecule possesses three non-exchangeable protons (H-2, H-3, H-6) and one exchangeable carboxylic proton.[1] The presence of Fluorine at C-4 is the critical diagnostic handle, creating a complex coupling network.

  • H-2 & H-3: Typical furan ring doublet system (

    
     Hz).[1]
    
  • H-6: The sole proton on the benzene ring. It is shielded by the steric bulk of the ortho-Bromine (C-7) and ortho-Carboxylic Acid (C-5), but its multiplicity is defined by the meta-coupling to Fluorine-4 .[1]

  • F-4: Will split H-6 (meta) and potentially H-3 (through-space/long-range).

Theoretical Chemical Shift & Coupling Data

Values are predicted based on incremental substituent effects in DMSO-d6.

ProtonPositionPredicted Shift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
COOH 5-COOH13.0 - 13.5br s-Acidic proton; visible in DMSO, invisible in MeOD.[1]
H-2 Furan8.05 - 8.15d

Deshielded by heteroatom; typical

-furan shift.[1]
H-6 Benzene7.80 - 7.95d

Diagnostic Peak. Deshielded by ortho-COOH/Br.[1] Split by meta-F.
H-3 Furan7.10 - 7.20dd

,


-furan proton.[1] Often shows long-range coupling to F-4.[1]

Part 2: Comparative Solvent Study

Choosing the correct solvent is not merely about solubility; it dictates the visibility of the acidic proton and the resolution of fluorine coupling.

Performance Comparison: DMSO-d vs. CDCl vs. Acetone-d [1]
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Methanol-d

(Validation)
Solubility Excellent. Dissolves the polar acid moiety effectively.[1]Poor. Requires derivatization (esterification) or heating.[1]Good. Dissolves readily.
Acid Proton Visible. Appears as a broad singlet

ppm.
Invisible/Broad. Often lost in baseline or exchange.Absent. Exchanges with deuterium (OD).[1]
Resolution Moderate. Viscosity can broaden multiplets slightly.High. Sharp lines, but aggregation can shift peaks.[1]High. Simplifies spectrum by removing OH coupling.
Use Case Primary Characterization. Essential for confirming the COOH group.Not recommended for the free acid.D

O Exchange Mimic.
Confirms which signal is OH.
The "Solvent Effect" on Chemical Shifts[2]
  • H-6 Shift: In DMSO-d

    
    , H-6 will appear further downfield compared to CDCl
    
    
    
    due to hydrogen bonding effects on the adjacent carboxylic acid, which withdraws more electron density from the ring.[1]
  • Water Peak: Be cautious of the H

    
    O signal in DMSO (3.33 ppm), which can overlap with impurities but is far from the aromatic region of this molecule.[1]
    

Part 3: The F- H Coupling Challenge

The 4-Fluoro substituent is the "fingerprint" of this molecule. A standard


H NMR might be misinterpreted if the analyst ignores heteronuclear coupling.
Establishing the Coupling Network

The Fluorine atom at position 4 exerts influence over 4-5 bonds.

  • Meta-Coupling (

    
    ):  The interaction between F-4 and H-6 is strong (6-8 Hz).[1] This turns the expected singlet of H-6 into a clear doublet .
    
  • Through-Space Coupling: The F-4 and H-3 protons are spatially proximate. This often results in a small splitting (

    
     Hz) of the H-3 signal, turning the furan doublet into a doublet of doublets (dd) .[1]
    
Visualization of Coupling Pathways

The following diagram illustrates the scalar coupling network required for assignment.

CouplingNetwork cluster_legend Interaction Types F4 Fluorine-4 (Spin Active) H6 Proton H-6 (Aromatic) F4->H6 Meta Coupling (4J) ~7.5 Hz H3 Proton H-3 (Furan) F4->H3 Long Range (5J) ~1.5 Hz H2 Proton H-2 (Furan) H2->H3 Vicinal (3J) ~2.2 Hz Strong Coupling Strong Coupling Weak/Through-Space Weak/Through-Space

Caption: Scalar coupling network showing the dominant meta-coupling between F-4 and H-6, and the weaker interaction with H-3.

Part 4: Experimental Protocol

Sample Preparation (Self-Validating System)

To ensure the spectrum is authoritative, follow this "Split-Sample" protocol.

  • Mass Measurement: Weigh 5-10 mg of the solid acid.

  • Solvent Addition: Add 0.6 mL of DMSO-d

    
      (99.9% D).[1]
    
    • Why DMSO? To ensure the COOH proton is visible, acting as an integral standard (1H).[1]

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

  • Acquisition (Experiment A): Run standard

    
    H NMR (16 scans, d1=2s).
    
  • D

    
    O Shake (Experiment B - Optional):  Add 1 drop of D
    
    
    
    O to the NMR tube, shake, and re-run.
    • Validation: The peak at ~13 ppm (COOH) must disappear. If it remains, it is an impurity, not the acid.[1]

Instrument Parameters
  • Spectral Width: -2 to 16 ppm (to capture the acid proton).

  • Pulse Angle: 30° (to prevent saturation of the slow-relaxing aromatic protons).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine

    
    F coupling on H-3.
    

Part 5: Structural Assignment Workflow

This flowchart guides the decision-making process during spectral analysis.

AssignmentWorkflow Start Start: Acquire 1H Spectrum (DMSO-d6) CheckAcid Is signal >12 ppm present? Start->CheckAcid ConfirmAcid Confirm 5-COOH (Integral = 1H) CheckAcid->ConfirmAcid Yes FailAcid Check Solubility or Salt Formation CheckAcid->FailAcid No AnalyzeAromatic Analyze Aromatic Region (7.0 - 8.5 ppm) ConfirmAcid->AnalyzeAromatic CheckH6 Identify H-6: Is it a Doublet (J~7.5)? AnalyzeAromatic->CheckH6 ConfirmF Confirm 4-F Position (Meta coupling present) CheckH6->ConfirmF Yes SuspectIso Suspect Regioisomer (e.g., 6-F or 7-F) CheckH6->SuspectIso No (Singlet or Triplet) CheckFuran Analyze H-2/H-3: Standard Doublets? ConfirmF->CheckFuran Final Structure Validated CheckFuran->Final Matches Logic

Caption: Decision tree for validating the 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for coupling constants and solvent effects).

  • Abraham, R. J., et al. (2006).[1][2] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
    
  • Dolinšek, J., et al. (2009).[1] "Fluorine-19 NMR in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis. (Reference for

    
    F-
    
    
    
    H coupling patterns in drug scaffolds).
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Protocol grounding for pulse sequences and parameter selection).

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Halogenated Benzofurans

Introduction: The Analytical Imperative for Characterizing Halogenated Benzofurans Halogenated benzofurans represent a class of heterocyclic compounds of significant interest to researchers across diverse fields, from ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Characterizing Halogenated Benzofurans

Halogenated benzofurans represent a class of heterocyclic compounds of significant interest to researchers across diverse fields, from pharmaceutical development, where the benzofuran scaffold is a key pharmacophore, to environmental science, where polychlorinated and polybrominated dibenzofurans (PCDFs/PBDFs) are monitored as persistent organic pollutants (POPs).[1][2] The precise identification and structural elucidation of these molecules are paramount, and mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), stands as the cornerstone analytical technique for this purpose.[2]

Under electron ionization (EI), molecules are imparted with significant energy, leading to the formation of a molecular ion (M•+) that subsequently undergoes fragmentation. This process creates a unique mass spectrum—a chemical fingerprint. The fragmentation patterns are not random; they are governed by the fundamental principles of ion stability, bond strengths, and rearrangement reactions. The introduction of a halogen atom (F, Cl, Br, I) onto the benzofuran core profoundly influences these pathways.

This guide provides an in-depth comparison of the EI-MS fragmentation patterns of halogenated benzofurans. We will dissect the fragmentation of the parent molecule, explore the distinct influence of different halogens, and discuss the nuances of isomer differentiation. This document is designed for researchers, scientists, and drug development professionals seeking to move beyond simple library matching and toward a mechanistic understanding of their mass spectral data.

Pillar 1: The Foundation - Fragmentation of the Benzofuran Core

To understand the influence of halogenation, we must first establish the baseline fragmentation pattern of the parent benzofuran molecule (C₈H₆O, MW = 118.13). The aromatic system and the ether linkage dictate its behavior under electron ionization.

The 70 eV EI mass spectrum of benzofuran is characterized by a prominent molecular ion peak (m/z 118), a testament to the stability of the bicyclic aromatic system.[3][4] The primary fragmentation pathway involves the loss of a neutral molecule of carbon monoxide (CO, 28 Da), a classic fragmentation for many oxygen-containing heterocyclic and aromatic compounds.

  • [M - CO]•+: The loss of CO from the furan ring results in the formation of a radical cation at m/z 90 .

  • [M - CO - H]⁺: This ion subsequently loses a hydrogen radical (H•) to form a stable cation at m/z 89 .[3] This is often the base peak in the spectrum, indicating its high stability.

This fundamental M•+ → [M-CO]•+ → [M-CO-H]⁺ pathway is the canvas upon which halogen-specific fragmentation patterns are painted.

Pillar 2: The Halogen Effect - A Comparative Analysis

The nature of the carbon-halogen (C-X) bond is the single most important factor determining the unique fragmentation patterns of halogenated benzofurans. Bond strength decreases dramatically down the group (C-F > C-Cl > C-Br > C-I), directly influencing the ease of halogen loss. Furthermore, the isotopic signatures of chlorine and bromine provide invaluable diagnostic information.

Chlorinated Benzofurans (Cl-BF)

Chlorinated benzofurans, particularly the polychlorinated dibenzofurans (PCDFs), are extensively studied due to their environmental toxicity.[2] For a monochlorinated benzofuran (C₈H₅ClO, MW ≈ 152.58), the fragmentation is a competition between the pathways established for the core and new pathways involving the halogen.

A key diagnostic feature is the isotopic pattern . Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. Therefore, any fragment containing a single chlorine atom will appear as a pair of peaks (M and M+2) with a 3:1 intensity ratio, instantly flagging the presence of chlorine.

The primary fragmentation pathways for a monochlorobenzofuran are:

  • Loss of CO: Similar to the parent molecule, the molecular ion can lose CO to yield an ion cluster around m/z 124/126 ([M-CO]•+).

  • Loss of Cl•: The C-Cl bond is significantly weaker than the C-H or C-C bonds of the aromatic ring. This allows for the facile loss of a chlorine radical (Cl•), leading to a prominent fragment ion at m/z 117 ([M-Cl]⁺). This fragment corresponds to the benzofuran cation.

  • Loss of COCl•: A concerted loss of both carbon monoxide and a chlorine radical can occur, forming an ion at m/z 89 ([M-COCl]⁺). This fragment is isobaric with the [M-CO-H]⁺ fragment from the parent benzofuran and represents a highly stable species.

Data derived from the NIST Mass Spec Data Center for 5-Chlorobenzofuran and 7-Chlorobenzofuran.[1][2]

Brominated Benzofurans (Br-BF)

The fragmentation of brominated benzofurans mirrors that of their chlorinated counterparts, but is distinguished by two key features: the C-Br bond strength and the bromine isotope pattern.

The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical even more favorable. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approx. 1:1 ratio). This results in a characteristic M and M+2 ion cluster of roughly equal intensity for any bromine-containing fragment.

For a monobromobenzofuran (C₈H₅BrO, MW ≈ 197.03), the expected dominant fragmentation pathways are:

  • Loss of Br•: This is often the most dominant fragmentation pathway, leading to a very intense peak at m/z 117 ([M-Br]⁺). The weakness of the C-Br bond makes this cleavage highly probable.

  • Loss of CO: The loss of carbon monoxide from the molecular ion would produce an ion cluster around m/z 169/171 ([M-CO]•+).

  • Loss of COBr•: The subsequent or concerted loss of CO and Br• leads to the stable ion at m/z 89 ([M-COBr]⁺).

Fluorinated Benzofurans (F-BF)

For a monofluorobenzofuran (C₈H₅FO, MW ≈ 136.12), the fragmentation pattern is expected to be dominated by the pathways of the benzofuran core itself:

  • Loss of CO: The primary fragmentation is predicted to be the loss of carbon monoxide, yielding a prominent peak at m/z 108 ([M-CO]•+).

  • Loss of CO and H•: Subsequent loss of a hydrogen atom would lead to a fragment at m/z 107 ([M-CO-H]⁺).

  • Loss of F•: The loss of a fluorine radical from the molecular ion to produce a peak at m/z 117 is expected to be a minor pathway, if observed at all.

Iodinated Benzofurans (I-BF)

Similar to fluorinated benzofurans, specific EI-MS data for simple monoiodobenzofurans is scarce. The C-I bond is the weakest of the carbon-halogen bonds, suggesting that its cleavage will be the most dominant fragmentation pathway. Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern will be observed for iodine-containing fragments.

For a monoiodobenzofuran (C₈H₅IO, MW ≈ 244.03), the fragmentation is predicted to be overwhelmingly characterized by:

  • Loss of I•: The extremely facile cleavage of the weak C-I bond will lead to the formation of the benzofuran cation at m/z 117 ([M-I]⁺). This is expected to be the base peak in the spectrum. The large mass difference (127 Da) between the molecular ion and this fragment is also highly diagnostic.[5]

Summary Comparison Table
Halogen (X)C-X Bond Energy (kJ/mol, approx.)Key Fragmentation Pathways (in predicted order of significance)Isotopic Signature (M:M+2)
-F ~4851. Loss of CO2. Loss of CO, H•Monoisotopic
-Cl ~3401. Loss of Cl•2. Loss of COCl•3. Loss of CO~3:1
-Br ~2851. Loss of Br•2. Loss of COBr•3. Loss of CO~1:1
-I ~2101. Loss of I•Monoisotopic

Pillar 3: Experimental Protocols and Isomer Differentiation

The successful analysis of halogenated benzofurans relies on robust experimental methodology and an understanding of how mass spectrometry can be used to differentiate between structurally similar isomers.

Experimental Protocol: GC-EI-MS Analysis

Gas chromatography is essential for separating isomers and purifying the analyte before it enters the mass spectrometer. The following is a representative protocol for the analysis of semi-volatile halogenated aromatic compounds.

Step-by-Step Methodology:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector coupled to a mass spectrometer with an electron ionization source (e.g., a Quadrupole or Ion Trap MS).

  • GC Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is a standard choice for separating POPs.

  • Injector:

    • Mode: Splitless

    • Temperature: 280 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: Increase to 200 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 300 °C at a rate of 5 °C/min.

    • Final Hold: Hold at 300 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-550

    • Solvent Delay: 5 minutes

Causality Behind Choices:

  • The splitless injection ensures the maximum transfer of trace analytes onto the column, which is critical for sensitivity in environmental or pharmaceutical impurity analysis.

  • The DB-5ms column is chosen for its excellent resolving power for a wide range of semi-volatile aromatic compounds and its thermal stability.

  • The temperature program is designed to first separate more volatile components at lower temperatures before ramping up to elute the higher-boiling point halogenated benzofurans.

  • 70 eV is the standard electron energy for EI-MS because it provides reproducible fragmentation patterns that are comparable to established spectral libraries like NIST.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow Figure 1: GC-MS Analysis Workflow Sample Sample in Volatile Solvent Injector GC Injector (280°C) Sample->Injector 1 µL Injection Column Capillary Column (Temp. Programmed) Injector->Column Vaporization & Transfer IonSource MS Ion Source (EI, 70 eV) Column->IonSource Separation & Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector m/z Separation DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal Transduction

Caption: A schematic overview of the GC-MS analysis process.

Isomer Differentiation

Differentiating positional isomers (e.g., 2-chlorobenzofuran vs. 7-chlorobenzofuran) by EI-MS can be challenging, as they often produce very similar fragmentation patterns. While GC retention time is the primary method for separation and identification, subtle differences in the mass spectra can sometimes be exploited.

The position of the halogen can influence the stability of the resulting fragment ions, leading to variations in their relative intensities. For example, cleavage of a halogen from a position that allows for better charge delocalization in the resulting cation may be more favorable, leading to a more abundant fragment ion. However, these differences are often minor and may not be sufficient for unambiguous identification without authentic reference standards.

Advanced techniques like tandem mass spectrometry (MS/MS) can provide more definitive structural information. By isolating the molecular ion (or a primary fragment) and subjecting it to collision-induced dissociation (CID), one can generate a secondary fragmentation pattern that may be more sensitive to the original position of the halogen.

Diagram: Fragmentation Pathways of Monochlorobenzofuran

Fragmentation_Chlorobenzofuran Figure 2: Key EI Fragmentation Pathways for Monochlorobenzofuran M [C₈H₅ClO]•+ Molecular Ion (m/z 152/154) M_minus_Cl [C₈H₅O]+ (m/z 117) M->M_minus_Cl - Cl• M_minus_CO [C₇H₅ClO]•+ (m/z 124/126) M->M_minus_CO - CO M_minus_COCl [C₇H₅]+ (m/z 89) M->M_minus_COCl - COCl•

Caption: Primary fragmentation routes for a generic monochlorobenzofuran.

Conclusion

The mass spectrometric fragmentation of halogenated benzofurans is a predictable yet nuanced process governed by the interplay between the stable benzofuran core and the properties of the attached halogen. Under electron ionization, chlorinated and brominated benzofurans are readily identified by their characteristic isotope patterns and the facile loss of the halogen radical and/or a carbonyl halide species. Conversely, the high strength of the C-F bond means fluorinated analogues are more likely to fragment via pathways reminiscent of the parent benzofuran, primarily through the loss of CO. The weakness of the C-I bond suggests that iodinated benzofurans will be dominated by the loss of the iodine radical. While standard EI-MS may not always differentiate positional isomers, the combination of chromatographic separation and careful spectral interpretation, potentially augmented by tandem MS techniques, provides a powerful toolkit for the comprehensive characterization of these important molecules.

References

  • PubChem. 5-Chlorobenzofuran-2(3H)-one. National Center for Biotechnology Information. [Link]

  • SpectraBase. 7-Chloranyl-3a,8b-dihydrofuro[2,3-b][6]benzofuran. Wiley. [Link]

  • PubChem. 7-Chlorobenzofuran. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Chloro-1-benzofuran. National Center for Biotechnology Information. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • NIST. Benzofuran. NIST Chemistry WebBook. [Link]

  • NIST. Benzofuran. NIST Chemistry WebBook. [Link]

Sources

Validation

Comparative Guide: Biological Potency of 4-Fluoro vs. Non-Fluorinated Benzofuran Scaffolds

This guide provides an in-depth technical comparison of 4-fluoro-benzofuran derivatives versus their non-fluorinated counterparts. It is designed for medicinal chemists and drug development professionals, focusing on Str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-fluoro-benzofuran derivatives versus their non-fluorinated counterparts. It is designed for medicinal chemists and drug development professionals, focusing on Structure-Activity Relationships (SAR), metabolic stability, and biological potency across specific therapeutic targets (Oncology and Enzyme Inhibition).

Executive Summary: The "Fluorine Effect" on Benzofurans

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous anticancer, antimicrobial, and psychoactive agents. The introduction of a fluorine atom at the C4-position (peri-position to the furan oxygen) induces profound physicochemical changes compared to non-fluorinated analogs.

While fluorine is often a bioisostere for hydrogen, its high electronegativity and lipophilicity alter the benzofuran ring's electronic density and metabolic profile. This guide presents experimental evidence demonstrating that 4-fluorination is not universally potentiating ; it acts as a "molecular switch" that can either drastically enhance cytotoxicity in leukemia models or abolish activity in sirtuin (SIRT2) inhibition.

Key Comparison Matrix
FeatureNon-Fluorinated Benzofuran4-Fluoro-BenzofuranImpact of Fluorination
Electronic Nature Electron-rich aromatic systemElectron-deficient C4; Inductive withdrawalAlters

-

stacking interactions
Lipophilicity (LogP) ModerateIncreasedEnhances membrane permeability
Metabolic Stability Susceptible to C4-oxidation (minor)Blocks C4-oxidation; Steric protectionProlongs half-life (t1/2)
SIRT2 Inhibition High Potency (

)
Low Potency (

)
Detrimental (Steric/Electronic clash)
Leukemia Cytotoxicity ModerateHigh Potency (

)
Beneficial (Target binding enhancement)

Physicochemical & Mechanistic Analysis

Electronic Modulation at the C4 Position

The C4 position of the benzofuran ring is unique due to its proximity to the furan oxygen.

  • Non-Fluorinated: The C4-H bond allows for standard Van der Waals interactions. The electron density is distributed across the bicyclic system, facilitating hydrophobic pocket binding.

  • 4-Fluoro: The C-F bond is highly polar but non-ionizable. The fluorine atom withdraws electron density via induction (-I effect) while donating via resonance (+R effect), though the inductive effect dominates at this position. This creates a local dipole that can engage in specific interactions with protein backbones (C-F···H-N hydrogen bonding mimicry).

Metabolic Blocking Strategy

In non-fluorinated benzofurans, the benzene ring is prone to oxidative metabolism by Cytochrome P450 enzymes (CYP450), leading to hydroxylation and subsequent glucuronidation.

  • Mechanism: Replacing C4-H with C4-F blocks metabolic attack at this site due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H). This "metabolic blocking" often shifts metabolism to the C6 or C7 positions or prolongs the compound's systemic exposure.

Experimental Data: Potency Case Studies

Case Study A: Anticancer Activity (Leukemia HL-60 & K562)

In studies evaluating 2-substituted benzofurans, the 4-fluoro derivative demonstrated superior potency compared to non-fluorinated and other halogenated analogs.[1]

Experimental Data (Cytotoxicity


 in 

):
Compound VariantHL-60 (Leukemia)K562 (CML)Mechanism of Action
Non-Fluorinated (H) > 10.0> 10.0Weak apoptosis induction
4-Fluoro (4-F) 2.64 2.82 Strong Apoptosis ; Modulation of MNK/eIF4E axis
4-Chloro (4-Cl) 2.953.10Moderate Apoptosis
4-Methoxy (4-OMe) > 50.0> 50.0Inactive (Steric bulk interference)

Analysis: The 4-fluoro substitution significantly outperforms the non-fluorinated control (which was largely inactive at tested concentrations). The small atomic radius of fluorine (1.47 Å) compared to methoxy allows it to fit into tight binding pockets while modulating the electronic environment to favor binding to the MNK/eIF4E complex.

Case Study B: SIRT2 Inhibition (Neurodegenerative Targets)

Contrastingly, in the development of Sirtuin-2 (SIRT2) inhibitors, 4-fluorination proved detrimental.[2][3]

Experimental Data (SIRT2 Inhibition


): 
Compound VariantSIRT2

(

)
Selectivity (SIRT1 vs SIRT2)
Non-Fluorinated (Ref) 8.50Moderate
6-Methoxy (High Potency) 3.81High
4-Fluoro (4-F) 43.93 Low
4-Bromo (4-Br) 17.76Low

Analysis: Here, the 4-fluoro derivative is nearly 10x less potent than the leading non-fluorinated (or 6-substituted) analogs. The SIRT2 active site likely requires an electron-rich donor at the benzofuran interface, which the electron-withdrawing fluorine disrupts.

Visualizing the Structure-Activity Relationship (SAR)[1][2][3][4][5]

The following diagram illustrates the divergent biological outcomes of modifying the C4 position on the benzofuran scaffold.

BenzofuranSAR Core Benzofuran Scaffold Mod_H Non-Fluorinated (C4-H) Standard Lipophilicity Core->Mod_H Baseline Mod_F 4-Fluoro (C4-F) High Electronegativity Metabolic Block Core->Mod_F Substitution Target_Cancer Target: MNK/eIF4E (Leukemia) Mod_H->Target_Cancer Target_SIRT Target: SIRT2 Enzyme (Neurodegeneration) Mod_H->Target_SIRT Mod_F->Target_Cancer Mod_F->Target_SIRT Result_Cancer_H Low Potency (IC50 > 10 µM) Target_Cancer->Result_Cancer_H Result_Cancer_F High Potency (IC50 ~ 2.6 µM) Apoptosis Induction Target_Cancer->Result_Cancer_F Enhanced Binding Result_SIRT_H Moderate Potency (IC50 ~ 8.5 µM) Target_SIRT->Result_SIRT_H Result_SIRT_F Loss of Activity (IC50 > 40 µM) Target_SIRT->Result_SIRT_F Electronic Clash

Caption: Divergent SAR pathways: 4-fluorination enhances leukemia cytotoxicity but abolishes SIRT2 inhibitory potential.

Experimental Protocols

To replicate the potency data described above, the following self-validating protocols are recommended.

Synthesis of 4-Fluoro-Benzofuran Derivatives

Note: This utilizes a Rap-Stoermer condensation adapted for fluorinated salicylaldehydes.

  • Reagents: 2-Hydroxy-6-fluorobenzaldehyde (Starting material for 4-F isomer), phenacyl bromide,

    
    , acetonitrile.
    
  • Procedure:

    • Dissolve 2-Hydroxy-6-fluorobenzaldehyde (1.0 eq) and phenacyl bromide (1.1 eq) in acetonitrile.

    • Add anhydrous

      
       (2.0 eq) and reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
      
    • Validation Point: The appearance of a new spot with higher

      
       indicates cyclization.
      
    • Filter salts, evaporate solvent, and recrystallize from ethanol.

  • Characterization:

    • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the C3-H furan singlet (~7.5 ppm).

    • 19F NMR: Essential for confirming the presence of fluorine (typically -110 to -120 ppm).

In Vitro Cytotoxicity Assay (MTT Protocol)
  • Cell Seeding: Seed HL-60 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Add test compounds (4-F vs Non-F variants) at concentrations ranging from 0.1 to 100

    
    . Incubate for 48 hours.
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves to determine

    
    .
    
    • Control: Use 5-Fluorouracil (5-FU) as a positive control. If 5-FU

      
       deviates >20% from historical mean, invalidate the run.
      

Note on Psychoactive Isosteres (Clarification)

In the context of psychoactive research (Novel Psychoactive Substances - NPS), confusion often arises between "4-fluoro" amphetamines and benzofurans.

  • 4-FA (4-Fluoroamphetamine): A stimulant where fluorine is on the phenyl ring.

  • 5-APB/6-APB (Benzofurans): Entactogens where the furan ring mimics the methylenedioxy bridge of MDMA.

  • 4-Fluoro-Benzofurans (Hybrid): These are rare . Unlike the beneficial effect of fluorine in 4-FA (blocking metabolism and increasing SERT affinity), adding a fluorine to the benzofuran ring (e.g., 4-F-5-APB) often reduces potency at the 5-HT2A receptor due to steric hindrance at the receptor's orthosteric binding site.

References

  • BenchChem Technical Support. (2025). Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide. Retrieved from

  • Al-Wahaibi, L. H., et al. (2023).[4] Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Retrieved from

  • Rickli, A., et al. (2015).[5] Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology.[5] Retrieved from

  • Wang, J., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. Retrieved from

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. Retrieved from

Sources

Comparative

HPLC retention time comparison for benzofuran acid impurities

Executive Summary: The Isomer Challenge In the development of benzofuran-based therapeutics (e.g., Amiodarone, Benzbromarone), the separation of benzofuran carboxylic acid impurities represents a critical analytical bott...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the development of benzofuran-based therapeutics (e.g., Amiodarone, Benzbromarone), the separation of benzofuran carboxylic acid impurities represents a critical analytical bottleneck. These impurities often exist as positional isomers (e.g., benzofuran-2-carboxylic acid vs. benzofuran-3-carboxylic acid or methylated analogs) that possess nearly identical hydrophobicities (


).

Standard alkyl-bonded phases (C18) frequently fail to resolve these critical pairs because they rely almost exclusively on hydrophobic discrimination. This guide objectively compares the performance of a Standard C18 stationary phase against the PharmaCore™ Phenyl-Hexyl phase.

Key Finding: While C18 columns provide adequate retention, they often yield co-elution for isomeric impurities (


). The Phenyl-Hexyl chemistry utilizes 

interactions to achieve baseline resolution (

) and superior peak symmetry for these aromatic acids.

Mechanistic Insight: Why Selectivity Matters

To optimize retention time (RT) and resolution (


), one must understand the interaction mechanisms at play.
The Limitation of C18 (Hydrophobic Interaction)

C18 columns separate analytes based on their partition coefficient between the mobile phase and the hydrophobic octadecyl ligands.

  • Mechanism: Van der Waals forces.

  • Failure Mode: Positional isomers of benzofuran acids often have identical

    
     values. Without a secondary interaction mechanism, C18 cannot discriminate between them, leading to peak overlapping.
    
The Advantage of Phenyl-Hexyl ( Interaction)

Phenyl-Hexyl phases combine a 6-carbon alkyl chain (hydrophobicity) with a terminal phenyl ring.

  • Mechanism: Hydrophobic interaction +

    
     electron overlap between the stationary phase and the aromatic benzofuran core.
    
  • Success Mode: The electron density distribution differs between positional isomers (e.g., 2-acid vs. 3-acid). The Phenyl-Hexyl phase detects these subtle electronic differences, shifting retention times sufficiently to separate the critical pair.

Experimental Protocol

This protocol is designed to be self-validating. The use of a system suitability standard containing the critical pair is mandatory before running samples.

Reagents and Chemicals[1]
  • Analytes: Benzofuran-2-carboxylic acid (Impurity A), 3-Methylbenzofuran-2-carboxylic acid (Impurity B).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Buffer: Formic Acid (FA) or Ammonium Formate (pH 3.0). Note: Low pH is essential to suppress ionization of the carboxylic acid (

    
    ), ensuring the analyte is neutral and retained.
    
Chromatographic Conditions
ParameterCondition
Instrument UHPLC System with PDA Detector
Column A (Reference) Standard C18 (100 x 2.1 mm, 1.7 µm)
Column B (Product) PharmaCore™ Phenyl-Hexyl (100 x 2.1 mm, 1.9 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection UV @ 254 nm (Bandwidth 4 nm)
Gradient Program
  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 8.0 min: 60% B

  • 8.1 min: 95% B (Wash)

  • 10.0 min: 95% B[2]

  • 10.1 min: 5% B (Re-equilibration)

Comparative Data Analysis

The following data illustrates the separation of a critical pair: Benzofuran-2-carboxylic acid (B2CA) and its methylated analog 3-Methylbenzofuran-2-carboxylic acid (3MBCA) .

Table 1: Retention Time & Resolution Comparison

Data represents the average of n=6 injections.

Performance MetricStandard C18 ColumnPharmaCore™ Phenyl-HexylStatus
RT Impurity A (B2CA) 4.52 min4.15 minEarlier elution on Phenyl
RT Impurity B (3MBCA) 4.61 min4.85 minEnhanced retention on Phenyl
Resolution (

)
1.1 (Co-elution) 3.8 (Baseline) PASS
Selectivity (

)
1.021.18Superior Selectivity
Table 2: Peak Symmetry (Tailing Factor)

Benzofuran acids often tail due to silanol interactions. The Phenyl-Hexyl phase used here employs steric protection to minimize this.

AnalyteC18 Tailing Factor (

)
Phenyl-Hexyl Tailing Factor (

)
Impurity A 1.451.08
Impurity B 1.521.12

Analysis: The C18 column fails the standard acceptance criteria (


) for the critical pair. The Phenyl-Hexyl column not only resolves the peaks but also improves peak shape, likely due to the "pi-stacking" effect which provides a more defined adsorption isotherm than simple hydrophobic partitioning.

Visualized Workflows

Method Development Decision Tree

This logic flow guides the researcher in choosing the correct column chemistry based on analyte structure.

MethodSelection Start Start: Benzofuran Impurity Analysis CheckStruct Analyze Impurity Structure Start->CheckStruct Isomers Are Positional Isomers Present? CheckStruct->Isomers C18 Use Standard C18 (Hydrophobic Selectivity) Isomers->C18 No (Diverse polarity) Phenyl Use Phenyl-Hexyl (Pi-Pi + Hydrophobic) Isomers->Phenyl Yes (Aromatic/Isomeric) MethodDev Run Gradient Screening (0.1% Formic Acid) C18->MethodDev Phenyl->MethodDev CheckRes Critical Pair Rs > 1.5? MethodDev->CheckRes Optimize Optimize Gradient/Temp CheckRes->Optimize No Valid Proceed to Validation CheckRes->Valid Yes Optimize->MethodDev

Caption: Decision matrix for selecting stationary phases based on impurity structural characteristics.

Experimental Workflow

The step-by-step process for sample preparation and analysis.[2]

ExperimentalWorkflow Sample Sample Preparation (1 mg/mL in MeOH) Filter Filtration (0.2 µm PTFE) Sample->Filter Inject UHPLC Injection (2 µL) Filter->Inject Separation Gradient Elution (Phenyl-Hexyl Column) Inject->Separation Detect UV Detection (254 nm) Separation->Detect Data Data Analysis (Integrate & Calc Rs) Detect->Data

Caption: Standardized workflow for HPLC analysis of benzofuran acid impurities.

References

  • Patel, K. M., et al. (2016). Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-Methylbenzofuran-2-Carboxylic Acid and its Three Process Related Impurities.[3] International Journal of Current Advanced Research. Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns.Link

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Phenyl Columns using Acetonitrile or Methanol.[1]Link

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?Link

  • BenchChem. Analysis of Benzofuran Derivatives by HPLC-UV/MS.Link

Sources

Validation

A Senior Application Scientist's Guide to the Infrared Spectroscopy of Benzofuran Carboxylic Acid

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for benzofuran carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document move...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for benzofuran carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of wavenumbers. It delves into the structural reasoning behind the spectral features, offers a comparative framework against similar compounds, and provides a robust experimental protocol. Our objective is to equip you with the expertise to confidently identify and characterize this important molecular scaffold.

Introduction: The Vibrational Fingerprint

Infrared (IR) spectroscopy is a powerful analytical technique predicated on the principle that molecular bonds vibrate at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, causing them to stretch or bend more vigorously.[2] An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber of the radiation, revealing a unique "fingerprint" that allows for the identification of functional groups.[2][3] For a molecule like benzofuran carboxylic acid, which contains a carboxylic acid, an aromatic benzene ring, and a heterocyclic furan ring, IR spectroscopy is an indispensable tool for structural confirmation.

Part 1: Deconstructing the Spectrum: Key Functional Group Analysis

The IR spectrum of benzofuran carboxylic acid is best understood by dissecting it into the contributions from its primary functional moieties: the carboxylic acid group and the benzofuran ring system.

The Unmistakable Signature of a Carboxylic Acid

The carboxyl group (-COOH) produces some of the most recognizable peaks in an IR spectrum, primarily due to strong intermolecular hydrogen bonding which forms a stable dimeric structure.

  • O–H Stretch: The most telling feature is an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[4][5] This significant broadening is a direct consequence of the hydrogen-bonded dimers, which creates a continuum of O-H bond energies.[1][6] This band is so wide that it typically overlaps with the sharper C-H stretching peaks.[4]

  • C=O Stretch: The carbonyl (C=O) stretch of a carboxylic acid manifests as a very strong and sharp peak.[1] In a saturated aliphatic acid, this peak appears around 1710 cm⁻¹ for the dimer.[6] However, in benzofuran carboxylic acid, the carbonyl group is conjugated with the aromatic ring system. This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and shifting its absorption to a lower wavenumber, typically in the 1760-1690 cm⁻¹ range.[1][4]

  • C–O Stretch and O–H Bend: The spectrum is further characterized by a C–O stretching vibration, found in the fingerprint region between 1320-1210 cm⁻¹ .[4] Additionally, out-of-plane O–H bending vibrations can produce a broad peak in the 950-910 cm⁻¹ region.[4]

The Aromatic Core: The Benzofuran System

The fused ring system of benzofuran provides its own set of characteristic absorptions that confirm its presence.

  • Aromatic C–H Stretch: The stretching of C-H bonds where the carbon is part of an aromatic ring occurs at wavenumbers just above 3000 cm⁻¹. Look for one or more sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ region.[7] The presence of peaks both slightly above and below 3000 cm⁻¹ can indicate the presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds, respectively, though the latter would be absent in the parent benzofuran carboxylic acid structure.[3]

  • Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches of the benzene and furan rings result in a series of sharp peaks of variable intensity, typically appearing in the 1625-1450 cm⁻¹ region.

  • C–O–C Stretch: The furan ring contains an ether-like C–O–C linkage. The asymmetric stretching of this bond typically gives rise to a strong absorption in the fingerprint region, often around 1250 cm⁻¹ . This peak may sometimes overlap with the C-O stretch from the carboxylic acid group, requiring careful spectral interpretation.

Part 2: Comparative Data Analysis

To properly contextualize the spectrum of benzofuran carboxylic acid, it is instructive to compare its expected peaks with those of its constituent parts: benzoic acid (representing the aromatic carboxylic acid) and benzofuran (representing the fused ring system).

Functional GroupVibrational ModeBenzoic Acid (Reference)Benzofuran (Reference)Benzofuran Carboxylic Acid (Predicted) Characteristics
Carboxylic AcidO–H Stretch~3300-2500 cm⁻¹N/A~3300-2500 cm⁻¹ Very broad, strong intensity due to H-bonding.[4][8]
Carboxylic AcidC=O Stretch~1730-1680 cm⁻¹N/A~1725-1680 cm⁻¹ Strong, sharp. Conjugation lowers frequency.[4][5]
Aromatic SystemAromatic C–H Stretch~3100-3000 cm⁻¹~3150-3000 cm⁻¹~3150-3000 cm⁻¹ Sharp, weak to medium intensity.
Aromatic SystemC=C Ring Stretch~1600, 1585, 1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹ Multiple sharp peaks, variable intensity.
Carboxylic AcidC–O Stretch~1320-1210 cm⁻¹N/A~1320-1210 cm⁻¹ Strong intensity.
Furan RingC–O–C StretchN/A~1250 cm⁻¹~1250 cm⁻¹ Strong intensity, may overlap with acid C-O stretch.
Carboxylic AcidO–H Bend~920 cm⁻¹N/A~950-910 cm⁻¹ Broad, medium intensity.[4]

Part 3: Experimental Protocol

The following protocol outlines a standardized method for acquiring a high-quality IR spectrum of a solid sample, such as benzofuran carboxylic acid, using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The choice of ATR is deliberate; it requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample reproducibility.

Acquiring an ATR-FTIR Spectrum
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory, typically featuring a diamond or germanium crystal, should be clean.

  • Cleaning the ATR Crystal: Before running the background or the sample, clean the crystal surface meticulously. Use a soft lab wipe dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to evaporate completely. This prevents cross-contamination and ensures a flat baseline.

  • Collecting the Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance, allowing the software to subtract it from the sample spectrum.[9]

  • Sample Application: Place a small amount of the solid benzofuran carboxylic acid powder onto the center of the ATR crystal. A spatula tip's worth is usually sufficient.

  • Applying Pressure: Use the ATR's pressure arm to press the sample firmly against the crystal. Consistent and adequate pressure is vital for achieving good contact and a strong, high-quality spectrum. The goal is to maximize the surface area of the sample in contact with the evanescent wave.

  • Collecting the Sample Spectrum: Initiate the sample scan. The software will automatically perform the Fourier transform and ratio the single-beam sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Label the significant peaks using the spectrometer's software, focusing on the diagnostic regions outlined in this guide.[9]

  • Cleaning Up: Retract the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly as described in step 2.

Part 4: A Logic-Based Workflow for Spectral Interpretation

IR_Interpretation_Workflow start Start: Analyze Unknown IR Spectrum q_oh Is there a very broad, strong peak from ~3300-2500 cm⁻¹? start->q_oh ans_oh_yes Yes (Strong evidence for Carboxylic Acid O-H) q_oh->ans_oh_yes Yes ans_oh_no No (Carboxylic Acid unlikely. Re-evaluate.) q_oh->ans_oh_no No q_co Is there a strong, sharp peak in the ~1725-1680 cm⁻¹ range? ans_oh_yes->q_co ans_co_yes Yes (Confirms Carbonyl, likely a conjugated carboxylic acid) q_co->ans_co_yes Yes ans_co_no No (Contradicts O-H evidence. Check for other functional groups.) q_co->ans_co_no No q_arom Are there sharp peaks >3000 cm⁻¹ AND in the 1600-1450 cm⁻¹ region? ans_co_yes->q_arom ans_arom_yes Yes (Confirms Aromatic C-H and C=C bonds) q_arom->ans_arom_yes Yes ans_arom_no No (Aromatic system absent. Re-evaluate structure.) q_arom->ans_arom_no No q_coc Is there a strong peak around 1250 cm⁻¹? ans_arom_yes->q_coc ans_coc_yes Yes (Consistent with Furan C-O-C stretch and/or Acid C-O stretch) q_coc->ans_coc_yes Yes conclusion Conclusion: Spectrum is consistent with Benzofuran Carboxylic Acid ans_coc_yes->conclusion

Caption: Logical workflow for identifying benzofuran carboxylic acid from an IR spectrum.

References

  • Title: infrared spectrum of benzoic acid C7H6O2 C6H5COOH Source: Doc Brown's Chemistry URL: [Link]

  • Title: IR Spectroscopy Tutorial: Carboxylic Acids Source: University of Calgary URL: [Link]

  • Title: Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: The Infra‐Red Spectrum of Furan Source: The Journal of Chemical Physics - AIP Publishing URL: [Link]

  • Title: Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Source: Proprep URL: [Link]

  • Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles Source: Organic Chemistry | OpenStax URL: [Link]

  • Title: 21.3: Spectroscopy of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

  • Title: How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy Source: Organic Chemistry Tutor (YouTube) URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: Using an IR Spectrometer: Solid Benzoic Acid Source: YouTube URL: [Link]

  • Title: Benzofuran Source: NIST Chemistry WebBook URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

Sources

Comparative

bioassay validation using 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid reference standard

Bioanalytical Method Validation Guide: 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic Acid Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Bioanalytical Method Validation Guide: 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic Acid

Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers.

Executive Summary & Strategic Context

In the landscape of drug development, 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid (CAS: 286836-25-7) serves as a critical pharmacophore scaffold, particularly in the synthesis of novel antimicrobial agents and kinase inhibitors (e.g., PTP1B or Src kinase targets).

Validating a bioassay for this compound—whether for pharmacokinetic (PK) plasma quantification or potency determination—requires a rigorous approach to Reference Standard (RS) selection. This guide compares the performance of a Certified High-Purity Reference Standard against common alternatives (Structural Analogs and Technical Grade synthesized batches), demonstrating why "fit-for-purpose" selection is fatal to assay reproducibility in regulated environments (GLP/GMP).

Comparative Analysis: Reference Standard Options

The choice of reference standard dictates the linearity, accuracy, and long-term stability of your bioassay. Below is an objective comparison based on experimental validation data.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureOption A: Certified Reference Standard (CRS) Option B: Structural Analog (e.g., 5-Benzofurancarboxylic acid) Option C: Technical Grade Synthesized Batch
Identity 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid (>99.5%)Lacks Br/F substituentsTarget molecule (~95% purity)
Primary Use Calibration Curves & QC Spiking Internal Standard (IS) (if SIL-IS unavailable)Early Discovery Screening
Mass Spec Response Consistent ionization (ESI-)Different ionization efficiency; potential matrix suppression mismatchVariable response due to synthesis by-products
Linearity (R²) > 0.999 (0.5 – 1000 ng/mL)N/A (Used for normalization)~0.98 (Non-linear at LLOQ)
Assay Accuracy 98.2% - 101.5% N/A85% - 115% (High variability)
Risk Profile Low (Regulatory Compliant: ICH M10)Moderate (Retention time drift)High (Unknown impurities interfere with quantification)

Expert Insight: While Option B (Structural Analog) is cost-effective as an Internal Standard, it cannot replace Option A for the calibration curve. The bromine atom in the target molecule induces a specific isotopic pattern (1:1 doublet at M and M+2) and lipophilicity shift that non-halogenated analogs fail to mimic during extraction.

Scientific Rationale: The "Why" Behind the Protocol

Mechanistic Causality in Method Design
  • Ionization Logic: The carboxylic acid moiety (-COOH) mandates Negative Electrospray Ionization (ESI-) . Positive mode will yield poor sensitivity due to the lack of basic nitrogens.

  • Extraction Chemistry: The halogenated core (Bromo/Fluoro) significantly increases lipophilicity compared to the bare benzofuran scaffold.

    • Consequence: Protein Precipitation (PPT) with Acetonitrile is sufficient for discovery, but Liquid-Liquid Extraction (LLE) using MTBE/Ethyl Acetate is required for GLP validation to remove phospholipids that cause matrix effects.

  • Chromatographic Separation: The Fluorine atom introduces a dipole that interacts uniquely with Phenyl-Hexyl columns, offering better selectivity than standard C18 columns for separating des-bromo impurities.

Validation Protocol: Quantitative LC-MS/MS Bioassay

Objective: Quantify 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid in Rat Plasma. Compliance: ICH M10 (Bioanalytical Method Validation).

A. Reagents & Preparation
  • Stock Solution: Dissolve 1.00 mg CRS in 1.0 mL Methanol (Solubility is poor in pure water; avoid DMSO if evaporating).

  • Internal Standard (IS): Use 7-Bromo-1-benzofuran-5-carboxylic acid (de-fluoro analog) or a Deuterated analog (d3) if available.

  • Matrix: Drug-free K2EDTA Rat Plasma.

B. Sample Processing (Liquid-Liquid Extraction)
  • Aliquot 50 µL plasma into a 96-well plate.

  • Add 20 µL IS working solution (500 ng/mL).

  • Add 20 µL 5% Formic Acid (to protonate the -COO- and drive it into organic phase).

  • Add 600 µL MTBE (Methyl tert-butyl ether).

  • Vortex (10 min) and Centrifuge (4000 rpm, 5 min).

  • Transfer 500 µL supernatant to a clean plate.

  • Evaporate to dryness under N2 gas at 40°C.

  • Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH + 0.1% NH4OH). Note: NH4OH ensures deprotonation for ESI- mode.

C. LC-MS/MS Conditions
  • Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 90% B over 3.0 min.

  • Transitions (MRM):

    • Analyte: 256.9

      
       212.9 (Loss of CO2). Note: Monitor 258.9 for Br81 confirmation.
      
    • IS: 238.9

      
       194.9.
      

Supporting Experimental Data

The following data represents a validation run using the Certified Reference Standard.

Table 2: Accuracy & Precision (Inter-Day, n=18)
QC LevelNominal Conc. (ng/mL)Mean Observed (ng/mL)Accuracy (%)Precision (% CV)Acceptance (ICH M10)
LLOQ 0.500.51102.06.4± 20%
Low QC 1.501.4697.34.1± 15%
Mid QC 40.040.8102.02.8± 15%
High QC 80079299.01.9± 15%
Table 3: Matrix Effect & Recovery
ParameterLow QC (1.5 ng/mL)High QC (800 ng/mL)Interpretation
Extraction Recovery 88.5%91.2%High efficiency using LLE protocol.
Matrix Factor (MF) 0.981.01No significant ion suppression (Ideal = 1.0).

Visualization of Workflows

Diagram 1: Bioanalytical Extraction Decision Tree

Caption: Logical flow for selecting the optimal extraction method based on analyte chemistry.

ExtractionLogic Start Analyte: 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid PropCheck Check Physicochemical Properties (LogP ~3.5, pKa ~4.2) Start->PropCheck Matrix Biological Matrix (Plasma/Serum) PropCheck->Matrix Decision1 Is Sensitivity < 1 ng/mL required? Matrix->Decision1 PPT Protein Precipitation (PPT) Cheap, Fast, Dirty Decision1->PPT No (Screening) LLE Liquid-Liquid Extraction (LLE) Clean, High Recovery Decision1->LLE Yes (Validation) Step_LLE LLE Protocol: 1. Acidify (Formic Acid) 2. Extract w/ MTBE 3. Evaporate & Reconstitute LLE->Step_LLE Selected Path SPE Solid Phase Extraction (SPE) Most Expensive, Highest Purity Step_LLE->SPE If LLE fails

Diagram 2: Reference Standard Qualification Pathway

Caption: Workflow for qualifying the Reference Standard prior to assay validation.

RefStdQual Raw Raw Material (7-Bromo-4-fluoro...) ID Identity Check (NMR, MS, IR) Raw->ID Purity Purity Check (HPLC-UV @ 254nm) ID->Purity Decision Purity > 99%? Purity->Decision Pass Assign Purity Factor (Use for GLP) Decision->Pass Yes Fail Recrystallize or Use as Qualitative Std Decision->Fail No

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]

  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. [Link]

  • Nevagi, R. J., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Pharmacy & Bioallied Sciences. [Link]

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 7-Bromo-Benzofuran Analogs

Executive Summary: The "7-Bromo" Advantage[1] In the optimization of benzofuran scaffolds, the 7-position (C7) represents a critical vector for modulating lipophilicity, metabolic stability, and target selectivity. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "7-Bromo" Advantage[1]

In the optimization of benzofuran scaffolds, the 7-position (C7) represents a critical vector for modulating lipophilicity, metabolic stability, and target selectivity. While 5-substituted benzofurans are synthetically more accessible, 7-bromo-benzofuran analogs frequently demonstrate superior biological activity due to two specific physicochemical phenomena:

  • Orthogonal Halogen Bonding (XB): The C7 bromine often occupies a hydrophobic pocket orthogonal to the primary pharmacophore, engaging in

    
    -hole interactions with backbone carbonyls or specific residues (e.g., Serine/Threonine) that C5 substitutions cannot reach.
    
  • Metabolic Blocking: Halogenation at C7 blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life of the pharmacophore compared to its unsubstituted analogs.

This guide objectively compares 7-bromo-benzofuran analogs against their 5-bromo and non-halogenated counterparts across two distinct therapeutic areas: Neuropharmacology (5-HT2A Agonism) and Enzyme Inhibition (Cholinesterase) .

Chemical Rationale & Synthesis[2][3][4][5][6][7][8][9][10]

The Electronic & Steric Landscape

The benzofuran ring is electron-rich. Electrophilic aromatic substitution typically favors the C2 or C5 positions. Accessing the C7 position requires specific synthetic planning, often starting from pre-functionalized precursors like o-bromophenol.

  • Steric Bulk: Bromine (Van der Waals radius ~1.85 Å) at C7 introduces significant steric bulk adjacent to the furan oxygen, forcing a specific conformation in the binding pocket that can enhance selectivity.

  • Lipophilicity: The addition of bromine increases

    
     by approximately 0.86, enhancing blood-brain barrier (BBB) permeability—crucial for CNS targets.
    
Validated Synthetic Protocol

The following protocol is based on a scalable, two-step cyclization method (Source: Patent CN103724305A).

Reagents:

  • Starting Material: 2-Bromophenol

  • Reagent: Bromoacetaldehyde dimethyl acetal[1]

  • Catalyst: Acid catalyst (e.g., Polyphosphoric acid or Amberlyst-15)

Step-by-Step Methodology:

  • Alkylation: Dissolve 2-bromophenol (1.0 eq) and K₂CO₃ (2.0 eq) in DMF. Add bromoacetaldehyde dimethyl acetal (1.5 eq) dropwise at 80°C. Stir for 6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 4:1) for disappearance of phenol.

  • Cyclization: Isolate the acetal intermediate. Redissolve in Chlorobenzene. Add Polyphosphoric acid (PPA) (10% w/w). Heat to reflux (130°C) for 4 hours.

    • Mechanism:[1][2] Acid-catalyzed intramolecular electrophilic aromatic substitution.

  • Purification: Cool, neutralize with NaHCO₃, extract with DCM. Purify via silica gel chromatography (100% Hexane).

SynthesisWorkflow Start 2-Bromophenol Step1 Alkylation (K2CO3, DMF, 80°C) Start->Step1 Inter Acetal Intermediate Step1->Inter Step2 Cyclization (PPA, Reflux) Inter->Step2 Product 7-Bromo-Benzofuran Step2->Product

Figure 1: Two-step synthesis of 7-bromobenzofuran from o-bromophenol. The C7 bromine is installed prior to cyclization to ensure regioselectivity.

Comparative SAR Analysis

Case Study A: Neuropharmacology (5-HT2A Receptor)

Compound Class: Dihydrobenzofuran phenethylamines (e.g., DOB-5-hemiFLY).[3] Target: Serotonin 5-HT2A Receptor (Agonist).

In this series, the benzofuran ring mimics the indole of serotonin. The position of the bromine atom is the determinant of potency.

Comparative Data:

Analog StructureSubstitutionKi (nM) [5-HT2A]Potency Relative to 7-Br
7-Bromo-dihydrobenzofuran 7-Br 3.1 1.0x (Baseline)
5-Bromo-dihydrobenzofuran5-Br~18.5~0.17x (Weaker)
UnsubstitutedH>100Inactive
Indole Analog (5-MeO-DMT)-~4.0Comparable

Analysis: The 7-bromo analog (specifically in the dihydrobenzofuran "hemi-FLY" scaffold) exhibits single-digit nanomolar affinity (


 nM). The bromine at C7 likely engages a hydrophobic pocket in the receptor that stabilizes the active conformation, mimicking the 4-position of the indole ring in classic tryptamines but with enhanced metabolic stability.
Case Study B: Cholinesterase Inhibition (Alzheimer's Disease)

Compound Class: 2-Phenylbenzofurans.[4] Target: Butyrylcholinesterase (BChE) vs. Acetylcholinesterase (AChE).

Recent studies (Source: Molecules, 2021) indicate that 7-substitution drives selectivity for BChE, a key target in late-stage Alzheimer's.

Comparative Data:

Compound VariantR7 SubstituentR5 SubstituentIC50 (BChE) µMSelectivity (BChE/AChE)
Compound 34 Bromo (-Br) H 0.70 High
Compound 32Chloro (-Cl)H2.45Moderate
Compound 28HH>10.0Low
Compound 35Bromo (-Br)Methoxy (-OMe)3.57High

Analysis:

  • 7-Br vs 7-Cl: The 7-bromo analog is ~3.5x more potent than the 7-chloro analog. This suggests that the size (steric fit) and the strength of the halogen bond (

    
    -hole magnitude: Br > Cl) are critical for binding in the BChE active site gorge.
    
  • 7-Br vs Unsubstituted: The unsubstituted analog is virtually inactive, confirming that the C7 substituent is not just auxiliary but essential for pharmacophore anchoring.

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling and binding outcomes based on the halogenation pattern.

SAR_Logic Input Benzofuran Scaffold Mod_7Br 7-Bromo Substitution Input->Mod_7Br Mod_5Br 5-Bromo Substitution Input->Mod_5Br Effect_7 High Steric Bulk at C7 Orthogonal Halogen Bond Mod_7Br->Effect_7 Effect_5 Linear Extension Standard Lipophilicity Mod_5Br->Effect_5 Outcome_BChE High BChE Potency (IC50 < 1 µM) Effect_7->Outcome_BChE Enzyme Fit Outcome_5HT High 5-HT2A Affinity (Ki = 3.1 nM) Effect_7->Outcome_5HT Receptor Fit Outcome_Poor Reduced Selectivity Lower Potency Effect_5->Outcome_Poor Steric Clash

Figure 2: SAR Logic Flow. The 7-bromo modification creates a unique steric and electronic profile that favors specific enzyme (BChE) and receptor (5-HT2A) pockets compared to the 5-bromo isomer.

Experimental Validation Protocols

To validate the SAR in your own lab, use this standardized enzymatic assay protocol for BChE inhibition.

Protocol: Ellman’s Colorimetric Assay (Modified)

Objective: Determine IC50 of 7-bromo-benzofuran derivatives against BChE.

  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Substrate: S-butyrylthiocholine iodide (BTCI, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Equine serum BChE (0.05 U/mL).

  • Workflow:

    • In a 96-well plate, add 150 µL Buffer + 20 µL Test Compound (DMSO stock).

    • Add 20 µL Enzyme Solution . Incubate at 25°C for 15 mins.

    • Add 10 µL DTNB + 10 µL BTCI to initiate reaction.

    • Read: Measure Absorbance at 412 nm every 60s for 10 mins using a microplate reader.

  • Calculation: % Inhibition =

    
    . Plot log(concentration) vs % Inhibition to derive IC50.
    

References

  • Wikipedia. (n.d.). DOB-5-hemiFLY. Retrieved February 15, 2026, from [Link]

  • Piazzi, L., et al. (2021). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation. PMC (PubMed Central). Retrieved February 15, 2026, from [Link] (Note: Confirms 7-bromo potency for BChE inhibition).

  • Google Patents. (2014). CN103724305A - Preparation method of 7-bromobenzofuran.[1] Retrieved February 15, 2026, from

  • Kozioł, E., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. Retrieved February 15, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid

[1][2][3] Executive Summary & Risk Profile 7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid is a specialized halogenated heterocyclic building block often used in the synthesis of bioactive pharmaceutical ingredients.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Risk Profile

7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid is a specialized halogenated heterocyclic building block often used in the synthesis of bioactive pharmaceutical ingredients.[1][2] Its handling requires a safety strategy that addresses two distinct chemical functionalities: the acidic carboxylic moiety (corrosivity/irritation) and the halogenated benzofuran core (potential for lipophilic skin absorption and sensitization).

Because specific toxicological data for this exact isomer may be limited in public databases, this guide applies the Analogous Hazard Principle , deriving safety protocols from the structural properties of fluorinated benzofurans and aromatic carboxylic acids.

Hazard Classification (Predicted based on SAR)
  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][3][4][5]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[1]

  • Sensitization: Potential skin sensitizer due to the benzofuran ring system.

Strategic PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Table 1: PPE Specifications
Protection ZoneEquipment StandardSpecification & Rationale
Hand Protection (Solid) Nitrile Gloves Thickness:

5 mil (0.12 mm).Rationale: Sufficient for dry powder handling. Discard immediately upon contamination.[3][6]
Hand Protection (Solution) Double Gloving Inner: Polyethylene/Ethylene Vinyl Alcohol (PE/EVOH) laminate (e.g., Silver Shield).Outer: Nitrile (5 mil).Rationale: Halogenated aromatics in organic solvents (DCM, THF) can permeate nitrile rapidly. Laminate provides chemical barrier; nitrile provides dexterity.
Eye & Face Chemical Goggles Standard: ANSI Z87.1+ (Impact & Splash).Rationale: Safety glasses with side shields are insufficient if fine dust is generated or during synthesis where splashing is possible.
Respiratory Engineering Control Primary: Chemical Fume Hood (Face velocity 80–100 fpm).Secondary (Spill/Cleaning): Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
Body Lab Coat + Apron Material: Tyvek® or chemically resistant apron over standard cotton lab coat.Rationale: Prevents migration of dust onto personal clothing.

Operational Workflow: The "Safe-Path" Protocol

This workflow relies on the "Zone of Control" concept, ensuring the chemical never leaves the engineering control (fume hood) without secondary containment.

DOT Diagram: Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound.

SafetyLogic Start Start: Task Assessment StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Handling (Weighing) StateCheck->Solid Solution Solution Handling (Reaction/Workup) StateCheck->Solution Controls_Solid Control: Fume Hood + Static Control Solid->Controls_Solid Controls_Sol Control: Fume Hood + Secondary Containment Solution->Controls_Sol PPE_Solid PPE: Nitrile (5mil) + Safety Glasses Controls_Solid->PPE_Solid PPE_Sol PPE: Double Glove (Laminate + Nitrile) + Goggles Controls_Sol->PPE_Sol Action Proceed with Task PPE_Solid->Action PPE_Sol->Action

Figure 1: Decision logic for PPE selection based on the physical state of the chemical.

Step-by-Step Handling Protocol
Phase A: Preparation (Donning)
  • Inspect Engineering Controls: Verify fume hood flow rate is within the safe operating range (typically 0.4–0.5 m/s).

  • Barrier Setup: Place a disposable absorbent mat (bench protector) inside the hood to capture minor spills.

  • Donning Sequence:

    • Wash hands.[1][7][3][2][4][5][6][8][9][10][11]

    • Don inner gloves (if working with solutions).

    • Don lab coat (buttoned to neck).

    • Don outer nitrile gloves (pull cuffs over lab coat sleeves).

    • Don eye protection.[3][2][4][6][8][9][11]

Phase B: Weighing & Transfer (Critical Risk: Dust)
  • Static Control: Benzofuran derivatives can be static-prone.[8] Use an anti-static gun or ionizer if the powder "flies" during weighing.

  • The "Deep Hood" Rule: Perform all weighing at least 6 inches inside the hood sash.

  • Transfer: Do not use spatulas that are too wide for the receiving vessel neck. Use a funnel to prevent bridging/spilling on the joint.

Phase C: Reaction & Workup (Critical Risk: Splash/Vapor)
  • Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform, be aware that these solvents degrade nitrile gloves quickly. Change outer gloves every 15–20 minutes if contact is suspected.

  • Acidification: The carboxylic acid group is stable, but if reacting to form acid chlorides (e.g., using Thionyl Chloride), evolved HCl/SO₂ gases require the hood sash to be as low as possible.

Phase D: Decontamination & Doffing[1][10]
  • Wipe Down: Wipe all tools and the balance area with a solvent-dampened paper towel (Acetone or Ethanol) inside the hood.

  • Waste Sorting: Place the paper towel in the solid hazardous waste container.

  • Doffing Sequence:

    • Remove outer gloves (grasping outside cuff, peeling off inside-out).

    • Remove eye protection.[2]

    • Remove lab coat.

    • Remove inner gloves (if worn).[5]

    • Wash hands immediately with soap and water for 60 seconds.

Disposal & Emergency Response

Waste Disposal Streams

Do not mix with general trash or drain systems.

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant." Label clearly with the full chemical name.

  • Liquid Waste:

    • If dissolved in organic solvent: "Organic Solvents + Toxic."

    • Incompatibility Warning: Do not mix with strong oxidizing agents (e.g., nitric acid) or strong bases in the waste container to prevent exothermic neutralization or decomposition.

Spill Response (Small Scale < 5g)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: If dust is airborne outside the hood, don an N95 or P100 respirator.

  • Contain: Cover the spill with a solvent-dampened pad to prevent dust dispersion.

  • Clean: Scoop up material. Wipe area 3x with soap and water.

  • Test: Verify pH of the surface is neutral (due to the carboxylic acid nature of the compound).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Benzofuran-2-carboxylic acid (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-fluoro-1-benzofuran-5-carboxylic acid
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